4-(3,5-Difluorophenyl)cyclohexanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-difluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHELOYUWBUCWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591002 | |
| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156265-95-1 | |
| Record name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-(3,5-difluorophenyl)cyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The described methodology follows a robust two-step synthetic pathway involving a Grignard reaction to form the precursor alcohol, followed by an oxidation to yield the target ketone. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to support researchers in the successful synthesis of this compound.
Core Synthesis Pathway
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a Grignard reagent from 1-bromo-3,5-difluorobenzene, which then reacts with cyclohexanone in an anhydrous ether solvent to produce the intermediate alcohol, 4-(3,5-difluorophenyl)cyclohexanol. The subsequent step involves the oxidation of this alcohol to the desired ketone, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 4-(3,5-Difluorophenyl)cyclohexanol via Grignard Reaction
This procedure details the formation of the Grignard reagent from 1-bromo-3,5-difluorobenzene and its subsequent reaction with cyclohexanone.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
1-Bromo-3,5-difluorobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine if necessary to activate the magnesium surface.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-3,5-difluorobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining solution of 1-bromo-3,5-difluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclohexanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-(3,5-difluorophenyl)cyclohexanol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Step 2: Oxidation of 4-(3,5-Difluorophenyl)cyclohexanol to this compound
This procedure describes the oxidation of the intermediate alcohol to the target ketone using pyridinium chlorochromate (PCC).
Materials:
-
4-(3,5-Difluorophenyl)cyclohexanol
-
Pyridinium chlorochromate (PCC)
-
Silica gel or Celite
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask, suspend pyridinium chlorochromate (1.5 equivalents) and an equal weight of silica gel or Celite in anhydrous dichloromethane.[2]
-
Stir the suspension vigorously.
-
-
Oxidation:
-
Dissolve 4-(3,5-difluorophenyl)cyclohexanol (1.0 equivalent) in anhydrous dichloromethane.
-
Add the alcohol solution to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂F₂O |
| Molecular Weight | 210.22 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 278.0 ± 40.0 °C (Predicted)[1] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted)[1] |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield |
| 1 | Grignard Reaction | 1-bromo-3,5-difluorobenzene, Mg, Cyclohexanone | 0 °C to RT | 3-6 h | 70-85% |
| 2 | Oxidation | 4-(3,5-difluorophenyl)cyclohexanol, PCC | Room Temperature | 2-4 h | 80-95% |
Characterization Data
The structure of the final product, this compound, can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,5-difluorophenyl group and the aliphatic protons of the cyclohexanone ring. The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm. Signals for the aromatic carbons, with characteristic C-F couplings, and signals for the aliphatic carbons of the cyclohexanone ring. |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1715 cm⁻¹.[3][4] C-F stretching bands in the region of 1100-1300 cm⁻¹. C-H stretching bands for the aromatic and aliphatic protons. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.22). Fragmentation patterns consistent with the structure, such as the loss of CO or fragments from the cyclohexanone ring. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
4-(3,5-Difluorophenyl)cyclohexanone chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and expected analytical characteristics of 4-(3,5-Difluorophenyl)cyclohexanone. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
This compound is a fluorinated derivative of phenylcyclohexanone. The introduction of fluorine atoms can significantly influence the compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(3,5-Difluorophenyl)cyclohexan-1-one | N/A |
| CAS Number | 156265-95-1 | [1] |
| Molecular Formula | C₁₂H₁₂F₂O | [1] |
| Molecular Weight | 210.22 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Boiling Point | 278.0 ± 40.0 °C (Predicted) | [1] |
| Melting Point | Not available | N/A |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Not available | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The proposed synthesis involves the palladium-catalyzed cross-coupling of a cyclohexenone-derived triflate with 3,5-difluorophenylboronic acid.
References
Structure Elucidation of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Difluorophenyl)cyclohexanone is a fluorinated organic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its structural features, combining a cyclohexanone moiety with a difluorophenyl group, make it a valuable building block for creating diverse and complex molecules. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the expected analytical data and the experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: 4-(3,5-Difluorophenyl)cyclohexan-1-one
-
CAS Number: 156265-95-1[1]
-
Molecular Formula: C₁₂H₁₂F₂O
-
Molecular Weight: 210.22 g/mol
Predicted Physicochemical Properties
| Property | Value |
| Boiling Point | 278.0 ± 40.0 °C |
| Density | 1.25 ± 0.1 g/cm³ |
| pKa | -7.0 ± 0.2 |
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Structure Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following workflow outlines the typical process for its structure elucidation.
Caption: Workflow for the structure elucidation of the target compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0 - 6.8 | m | 3H | Ar-H |
| 3.2 - 3.0 | m | 1H | CH (benzylic) |
| 2.6 - 2.4 | m | 4H | CH₂ (alpha to C=O) |
| 2.2 - 2.0 | m | 4H | CH₂ (beta to C=O) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 210 | C=O |
| 163 (dd, J ≈ 248, 12 Hz) | C-F |
| 145 (t, J ≈ 10 Hz) | Ar-C (ipso) |
| 110 (dd, J ≈ 22, 7 Hz) | Ar-CH |
| 102 (t, J ≈ 25 Hz) | Ar-CH |
| 45 | CH (benzylic) |
| 41 | CH₂ (alpha to C=O) |
| 34 | CH₂ (beta to C=O) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 182 | [M - CO]⁺ |
| 139 | [M - C₄H₆O]⁺ |
| 113 | [C₆H₃F₂]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3050 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1715 | Strong | C=O stretch (ketone) |
| 1620, 1590 | Medium-Weak | C=C stretch (aromatic) |
| 1350-1150 | Strong | C-F stretch |
| 870 | Strong | C-H bend (aromatic, isolated H) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data necessary for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
2D NMR (COSY, HSQC):
-
Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.
-
Use standard pulse programs provided by the spectrometer software.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes.
-
EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat liquid sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000-400 cm⁻¹.
-
Biological Activity Context
While specific signaling pathways for this compound are not yet elucidated in public literature, its utility as a synthetic intermediate suggests its incorporation into larger molecules designed to interact with various biological targets. The 3,5-difluorophenyl moiety is a common pharmacophore used to enhance binding affinity and metabolic stability in drug candidates targeting enzymes and receptors. Further research is warranted to explore the standalone biological activity of this compound and its derivatives.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides the predicted spectral data and standardized experimental protocols to aid researchers in the characterization of this and structurally related compounds. The unique combination of a cyclohexanone ring and a difluorinated phenyl group makes this molecule a promising scaffold for the development of new therapeutic agents and agrochemicals.
References
An In-depth Technical Guide to Ethylcellulose (CAS No. 9004-57-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcellulose is a chemically modified derivative of cellulose, a naturally occurring polymer. It is synthesized by the reaction of cellulose with ethyl chloride in the presence of an alkali. The properties of ethylcellulose, such as its solubility and thermal characteristics, are determined by the degree of ethoxyl substitution. This versatile excipient is widely utilized in the pharmaceutical, food, and cosmetics industries due to its film-forming, binding, and controlled-release properties.[1][2] This guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental methodologies for ethylcellulose.
Physicochemical Properties
Ethylcellulose is a tasteless, odorless, and free-flowing white to light tan powder.[2] Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 9004-57-3 | [1][2][3][4][5] |
| Molecular Formula | Varies with ethoxyl content, representative formula: C20H38O11 | [1][4] |
| Melting Point | 240-255 °C | [1][2][3] |
| Density | 1.07-1.18 g/cm³ (1.14 g/mL at 25 °C) | [1][2][3] |
| Refractive Index | n20/D 1.47 | [2] |
| Water Solubility | Insoluble | [1][2] |
| Solubility | Soluble in esters, aromatic hydrocarbons, alcohols, and ketones.[2] Freely soluble in chloroform, cyclohexane, and methyl acetate (medium viscosity).[1] | |
| Ethoxyl Content | Commercial grades typically contain 44-48% | [2] |
Synthesis and Manufacturing
The industrial production of ethylcellulose involves a two-step process. First, cellulose is treated with a caustic solution to form alkali cellulose. This is followed by the reaction of the alkali cellulose with an ethylating agent, typically ethyl chloride, under controlled temperature and pressure. The degree of substitution is regulated by the reaction conditions.
Below is a simplified workflow diagram for the synthesis of ethylcellulose.
Caption: A flowchart illustrating the key stages in the manufacturing of ethylcellulose.
Pharmaceutical Applications and Experimental Protocols
Ethylcellulose is a key excipient in pharmaceutical formulations, primarily for its role in controlled-release coatings and as a binder in tablet manufacturing.[1][2]
1. Controlled-Release Film Coating
Ethylcellulose is used to coat tablets and granules to achieve sustained release of the active pharmaceutical ingredient (API). The insolubility of ethylcellulose in water provides a barrier to drug release, which can be modulated by incorporating pore-formers.
Experimental Protocol: Preparation and Evaluation of an Ethylcellulose-Coated Tablet
-
Coating Solution Preparation:
-
Dissolve a specific grade of ethylcellulose (e.g., 45-55 cP viscosity[4]) in a suitable organic solvent system (e.g., a mixture of toluene and ethanol).
-
Incorporate a plasticizer (e.g., diethyl phthalate) to improve film flexibility.
-
Add a pore-forming agent (e.g., hydroxypropyl methylcellulose) if modulation of the release profile is desired.
-
-
Coating Process:
-
Place uncoated tablets in a pan coater.
-
Spray the coating solution onto the rotating tablet bed under controlled temperature and airflow until the desired weight gain is achieved.
-
-
Evaluation of Coated Tablets:
-
Film Thickness and Uniformity: Measure using scanning electron microscopy (SEM) or terahertz imaging.
-
Dissolution Testing: Perform in vitro dissolution studies using USP apparatus (e.g., paddle or basket method) in a relevant physiological medium to determine the drug release profile over time.
-
Mechanical Strength: Assess the hardness and friability of the coated tablets.
-
Caption: An experimental workflow for the physical and functional characterization of ethylcellulose-coated tablets.
2. Binder in Wet Granulation
In tablet manufacturing, ethylcellulose can be used as a binder in wet granulation to improve the flowability and compressibility of the powder mixture.
Experimental Protocol: Wet Granulation using Ethylcellulose
-
Binder Solution Preparation: Dissolve ethylcellulose in a suitable organic solvent (e.g., ethanol).
-
Granulation:
-
Blend the API with other excipients (e.g., fillers, disintegrants).
-
Slowly add the ethylcellulose binder solution to the powder blend in a high-shear granulator until granules of the desired size and consistency are formed.
-
-
Drying and Milling: Dry the wet granules in an oven or fluid bed dryer, followed by milling to achieve a uniform particle size distribution.
-
Tableting: Compress the final granule blend into tablets using a tablet press.
Safety and Toxicology
Ethylcellulose is generally regarded as a nontoxic, non-allergenic, and non-irritating material.[2] The World Health Organization (WHO) has not specified an acceptable daily intake, indicating its high safety profile.[2]
Conclusion
Ethylcellulose (CAS No. 9004-57-3) is a highly versatile and safe polymer with significant applications in the pharmaceutical industry, particularly in the formulation of solid dosage forms. Its physicochemical properties, especially its insolubility in water and solubility in organic solvents, make it an excellent choice for controlled-release coatings and as a binder. The experimental protocols outlined in this guide provide a foundation for the rational development and characterization of ethylcellulose-based pharmaceutical products.
References
Technical Guide: 4-(3,5-Difluorophenyl)cyclohexanone in Synthetic and Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of 4-(3,5-Difluorophenyl)cyclohexanone, a fluorinated organic compound of interest in synthetic chemistry and pharmaceutical research. It details the physicochemical properties, a representative synthetic protocol, and its potential applications as a versatile building block in the drug discovery pipeline.
Physicochemical Properties
This compound is a ketone derivative characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. The presence of fluorine atoms can significantly alter the properties of molecules, often enhancing metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate for medicinal chemistry.
Data Summary
The key quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂F₂O | [1][2] |
| Molecular Weight | 210.22 g/mol | [2] |
| CAS Number | 156265-95-1 | [1] |
| Predicted Boiling Point | 278.0 ± 40.0 °C | [1] |
| Predicted Density | 1.21 ± 0.06 g/cm³ | [1] |
Synthesis and Experimental Protocols
As a chemical intermediate, this compound is primarily used as a building block for more complex molecules in organic synthesis.[3] A common synthetic route to aryl cyclohexanones involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][4]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example of how a 4-aryl-cyclohexanone derivative could be synthesized and is based on general Suzuki-Miyaura coupling procedures.[2][5]
Objective: To synthesize a 4-aryl-cyclohexanone via palladium-catalyzed cross-coupling.
Materials:
-
Aryl halide (e.g., 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate)
-
3,5-Difluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[2]
-
Base (e.g., K₂CO₃, Na₂CO₃)[1]
-
Solvent (e.g., Toluene, Dioxane, or THF/water mixture)[1][5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the coupled product.[2]
-
Final Step (Hydrolysis/Oxidation): The resulting enol ether or protected ketone would then be deprotected or oxidized under appropriate conditions to yield the final this compound.
Applications in Drug Discovery
The 4-(aryl)cyclohexanone scaffold is a valuable pharmacophore in drug design.[6] The cyclohexanone ring provides a three-dimensional structure that can be functionalized to interact with biological targets, while the difluorophenyl moiety can participate in specific interactions and improve pharmacokinetic properties. This intermediate can be used in the synthesis of inhibitors for various targets, such as kinases or proteases.[6][7]
Logical Workflow: From Intermediate to Lead Compound
The following diagram illustrates a typical workflow for utilizing an intermediate like this compound in a drug discovery program.
Caption: Drug discovery workflow using the target intermediate.
This workflow demonstrates the progression from the initial chemical building block through library synthesis, biological screening, and iterative optimization to identify a potential preclinical drug candidate. The versatility of the cyclohexanone core allows for diverse chemical modifications to explore structure-activity relationships thoroughly.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. rsc.org [rsc.org]
- 3. Cas 156265-95-1,this compound | lookchem [lookchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility of 4-(3,5-Difluorophenyl)cyclohexanone in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the methodologies for determining the solubility of 4-(3,5-Difluorophenyl)cyclohexanone in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this document emphasizes the experimental protocols and data presentation standards necessary for its accurate determination and reporting.
Introduction
This compound is a fluorinated organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1]. Its molecular structure, featuring a polar ketone group and a difluorophenyl moiety, suggests a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is crucial for its use in organic synthesis, purification, formulation, and various analytical procedures.
This technical guide outlines the standardized experimental procedures for quantifying the solubility of this compound and provides a framework for the systematic presentation of the resulting data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂F₂O | [1] |
| Molecular Weight | 210.22 g/mol | |
| Appearance | Not specified | |
| Boiling Point | 278.0 ± 40.0 °C (Predicted) | |
| Density | 1.23 ± 0.06 g/cm³ (Predicted) |
Theoretical Synthesis Pathway
The synthesis of this compound can be achieved through various synthetic routes. A common and versatile method for forming the carbon-carbon bond between an aryl group and a cyclohexanone scaffold is the Suzuki-Miyaura cross-coupling reaction[2][3][4][5]. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate[2][3].
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Quantitative Solubility Data
Table 1: Solubility in Common Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | 0.1 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| Dichloromethane | 3.1 | Data to be determined | Data to be determined |
| Acetone | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 5.2 | Data to be determined | Data to be determined |
| Methanol | 6.6 | Data to be determined | Data to be determined |
| Acetonitrile | 6.2 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide | 7.2 | Data to be determined | Data to be determined |
Table 2: Temperature Dependence of Solubility in Selected Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 10 | Data to be determined |
| 25 | Data to be determined | |
| 40 | Data to be determined | |
| Toluene | 10 | Data to be determined |
| 25 | Data to be determined | |
| 40 | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility[6].
Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined gravimetrically after solvent evaporation[7][8].
Experimental Workflow:
Caption: Workflow for the gravimetric determination of solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time (e.g., 48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential[6][9].
-
Sampling: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles.
-
Gravimetric Analysis:
-
Accurately transfer a known volume (e.g., 5.00 mL) of the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish[7].
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator.
-
Place the evaporating dish containing the non-volatile residue in a vacuum oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved[7].
-
Cool the dish in a desiccator before re-weighing.
-
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.
UV-Vis Spectroscopic Method
This method is suitable for compounds with a chromophore and can be a faster alternative to the gravimetric method, especially for screening multiple solvents.
Principle: A calibration curve of absorbance versus concentration is first established for the compound in a given solvent. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Detailed Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Perform a serial dilution of the stock solution to obtain a series of standard solutions of known, decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent by scanning the UV-Vis spectrum of a dilute solution.
-
Measure the absorbance of each standard solution at the λ_max.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
-
Analysis of Saturated Solution:
-
Accurately dilute a small aliquot of the clear, saturated filtrate with the pure solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λ_max.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
-
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While published quantitative data is scarce, the experimental protocols detailed in this guide, particularly the gravimetric shake-flask method and UV-Vis spectroscopy, provide robust and reliable means for its determination. The systematic collection and reporting of such data, following the tabular formats suggested, will be invaluable to the scientific community, enabling the optimization of reaction conditions, purification processes, and formulation strategies involving this compound.
References
- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. quora.com [quora.com]
In-Depth Technical Guide: 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) data for 4-(3,5-Difluorophenyl)cyclohexanone. These predictions are based on the analysis of the chemical structure and comparison with spectroscopic data of similar compounds, such as cyclohexanone and other fluorinated aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 6.8 | m | 3H | Ar-H |
| ~ 3.1 - 3.0 | m | 1H | CH (methine) |
| ~ 2.6 - 2.4 | m | 4H | CH₂ (adjacent to C=O) |
| ~ 2.0 - 1.8 | m | 4H | CH₂ (adjacent to CH) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 210 | C=O |
| ~ 163 (dd) | C-F |
| ~ 145 (t) | C-CH |
| ~ 112 (dd) | C-H (aromatic) |
| ~ 102 (t) | C-H (aromatic) |
| ~ 45 | CH |
| ~ 41 | CH₂ (adjacent to C=O) |
| ~ 33 | CH₂ (adjacent to CH) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong, sharp peak is anticipated in the region of 1715-1725 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclohexanone ring.[2] The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F bonds of the difluorophenyl group are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹ .
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (C₁₂H₁₂F₂O = 210.22 g/mol ). Common fragmentation patterns would likely involve the loss of small neutral molecules such as CO, C₂H₄, and HF. The fragmentation of the cyclohexanone ring and cleavage at the bond connecting the two ring systems would also be expected, leading to fragment ions corresponding to the difluorophenyl cation and various cyclohexene derivatives.
Proposed Experimental Protocol: Synthesis of this compound
The following is a plausible, representative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl and alkyl/alkenyl groups.[3][4]
Reaction Scheme:
(3,5-Difluorophenyl)boronic acid + 4-Iodo-1-cyclohexen-1-ol → 4-(3,5-Difluorophenyl)cyclohexen-1-ol
4-(3,5-Difluorophenyl)cyclohexen-1-ol --(Oxidation)--> this compound
Materials and Reagents:
-
(3,5-Difluorophenyl)boronic acid
-
4-Iodo-1-cyclohexen-1-ol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Silica gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a round-bottom flask, add (3,5-difluorophenyl)boronic acid (1.2 equivalents), 4-iodo-1-cyclohexen-1-ol (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of sodium carbonate (3.0 equivalents).
-
Heat the reaction mixture to 80°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(3,5-difluorophenyl)cyclohexen-1-ol.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Oxidation:
-
Dissolve the purified 4-(3,5-difluorophenyl)cyclohexen-1-ol in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or flash column chromatography if necessary.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Predicted ¹H NMR splitting patterns for key protons.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a potential synthetic route for this compound. While experimental data is currently limited in the public domain, the predicted spectroscopic information and the detailed synthesis protocol offer valuable guidance for researchers and scientists working with this compound. The provided visualizations of the synthetic workflow and predicted NMR splitting patterns serve to further clarify these concepts. As with any chemical synthesis and characterization, appropriate safety precautions and analytical techniques should be employed.
References
Commercial Availability and Technical Profile of 4-(3,5-Difluorophenyl)cyclohexanone: A Guide for Researchers
For Immediate Release: 4-(3,5-Difluorophenyl)cyclohexanone, a fluorinated organic compound with significant potential in pharmaceutical and agrochemical research, is commercially available from various chemical suppliers. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, targeting researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a cyclohexanone derivative featuring a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 156265-95-1 | [2] |
| Molecular Formula | C₁₂H₁₂F₂O | [2] |
| Molecular Weight | 210.22 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| Predicted Boiling Point | 278.0 ± 40.0 °C | |
| Predicted Density | 1.23 ± 0.1 g/cm³ |
Commercial Availability
This compound is available from specialized chemical suppliers. Interested parties can inquire about pack sizes and pricing from vendors such as Crysdot LLC and LookChem.[2] A Safety Data Sheet (SDS) is available, providing essential handling and safety information.
Synthesis and Manufacturing
A potential synthetic workflow is outlined below:
This reaction would involve the coupling of a suitable cyclohexenone precursor with 3,5-difluorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, base, solvent, and temperature, would need to be optimized to achieve a high yield and purity of the final product.
Spectroscopic Characterization
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of similar compounds like cyclohexanone, the following characteristic peaks can be anticipated.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch in a cyclohexanone ring is expected in the region of 1710-1720 cm⁻¹.[5] Additional peaks corresponding to C-H and C-F stretching and bending vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Signals for the protons on the cyclohexanone ring would be expected in the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in the downfield aromatic region.
-
¹³C NMR: A characteristic peak for the carbonyl carbon would be observed significantly downfield. Signals for the carbons of the cyclohexanone ring and the difluorophenyl ring would also be present, with the fluorine substitution influencing the chemical shifts of the aromatic carbons.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (210.22 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules from the cyclohexanone ring.[6][7]
Applications in Research and Development
This compound serves as a key building block in the synthesis of various organic compounds for the pharmaceutical and agrochemical industries.[1] The presence of the difluorophenyl moiety is of particular interest in medicinal chemistry, as the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[8]
While specific signaling pathways directly involving this compound have not been detailed in the available literature, its role as an intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs) that may target various biological pathways.
A general workflow for the utilization of this intermediate in drug discovery is depicted below:
Conclusion
This compound is a commercially available chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. While detailed experimental data is limited in the public domain, its structural features and the known reactivity of related compounds provide a strong basis for its application in synthetic chemistry. Further research into its synthesis, characterization, and derivatization is warranted to fully explore its utility in drug discovery and materials science.
References
- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]
- 2. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uni-saarland.de [uni-saarland.de]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 4-(3,5-Difluorophenyl)cyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the safety and handling of 4-(3,5-Difluorophenyl)cyclohexanone, a compound of increasing interest in organic synthesis and pharmaceutical research. While specific toxicological and hazard data for this particular derivative are limited, this document provides a comprehensive overview based on available information and extrapolations from the well-characterized parent compound, cyclohexanone, and general principles for handling fluorinated organic molecules. All quantitative data are summarized for clarity, and detailed experimental protocols are provided to ensure safe laboratory practices.
Section 1: Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Much of the physical property data is predicted, highlighting the need for empirical verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂F₂O | LookChem[1] |
| Molecular Weight | 210.22 g/mol | LookChem[1] |
| CAS Number | 156265-95-1 | LookChem[1][2] |
| Boiling Point | 278.0 ± 40.0 °C (Predicted) | LookChem[1] |
| Density | 1.22 ± 0.06 g/cm³ (Predicted) | LookChem[1] |
| Melting Point | Not Available | LookChem[2] |
| Flash Point | Not Available | LookChem[1] |
| Appearance | Not Available | LookChem[1] |
| Solubility | Not Available | LookChem[1] |
Section 2: Hazard Identification and Safety Precautions
Currently, no specific hazard statements or pictograms are available for this compound[2]. Therefore, a conservative approach, treating it as a potentially hazardous substance, is imperative. The hazard profile of cyclohexanone provides a useful, albeit preliminary, guide to the potential risks associated with its difluorinated analog.
Analog Compound Hazard Profile: Cyclohexanone
Cyclohexanone is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye damage[3][4]. Long-term exposure may lead to liver and kidney damage[5][6].
Based on this, the following precautionary measures are recommended for handling this compound.
Recommended Precautionary Statements (P-Statements)
| Precaution Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][7][8] | |
| P240 | Ground and bond container and receiving equipment.[4][7] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[4][7] | |
| P242 | Use only non-sparking tools.[4][7] | |
| P243 | Take precautionary measures against static discharge.[4][7] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Section 3: Experimental Protocols
General Handling and Storage Workflow
The following workflow outlines the essential steps for the safe handling and storage of this compound.
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures are recommended[2]:
-
General Advice: Consult a physician and show them the safety data sheet.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
The logical flow for responding to an exposure event is illustrated below.
Fire-Fighting Measures
While no specific data on flammability for this compound is available, the parent compound, cyclohexanone, is a flammable liquid[4][7]. Therefore, appropriate precautions should be taken.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2][4].
-
Specific Hazards: No data is available for the specific compound. For cyclohexanone, hazardous decomposition products include carbon oxides[7]. Vapors may form explosive mixtures with air[7].
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[2][4].
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas[2].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].
-
Methods for Containment and Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations[4].
Section 4: Toxicological Information
There is no specific toxicological data available for this compound. The most important symptoms and effects, both acute and delayed, are unknown[2]. Based on studies of cyclohexanone, repeated or prolonged exposure may cause skin irritation and dermatitis. Inhalation can irritate the respiratory system, and high concentrations may cause dizziness and other central nervous system effects[5]. Animal studies on cyclohexanone have indicated potential for liver and kidney effects at high concentrations[6].
Section 5: Applications and Research Context
This compound is a valuable building block in organic synthesis and pharmaceutical research. Its unique structure, featuring a difluorinated phenyl ring attached to a cyclohexanone core, makes it a key intermediate in the synthesis of a variety of more complex molecules[1]. It also has applications in the agrochemical industry for the development of new crop protection agents[1].
Conclusion
The safe handling of this compound requires a cautious and informed approach, especially given the current lack of comprehensive safety data. By adhering to the general principles of chemical safety, utilizing the available data for the parent compound cyclohexanone, and following the detailed protocols outlined in this guide, researchers can minimize risks and create a safe laboratory environment. As more research is conducted on this compound, it is anticipated that more specific safety and handling data will become available.
References
- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. greenfield.com [greenfield.com]
- 4. louisville.edu [louisville.edu]
- 5. nj.gov [nj.gov]
- 6. Assessment of cyclohexanone toxicity in inhalation-exposed F344 rats and B6C3F1 mice: applications in occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicals.co.uk [chemicals.co.uk]
An In-depth Technical Guide to 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,5-difluorophenyl)cyclohexanone, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document collates available information on its synthesis, physicochemical properties, and potential utility as a building block in the development of novel chemical entities. While specific historical details of its discovery are not extensively documented in public literature, its structural motifs are present in various biologically active molecules, suggesting its relevance in contemporary drug discovery programs. This guide aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Introduction
This compound is a synthetic ketone featuring a difluorinated phenyl ring attached to a cyclohexanone scaffold. The introduction of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[1] As such, fluorinated building blocks like this compound are of significant interest to medicinal chemists and materials scientists. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or material applications.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156265-95-1 | Supplier Catalogs |
| Molecular Formula | C₁₂H₁₂F₂O | Supplier Catalogs |
| Molecular Weight | 210.22 g/mol | |
| IUPAC Name | 4-(3,5-difluorophenyl)cyclohexan-1-one | |
| Predicted Boiling Point | 278.0 ± 40.0 °C | Predictive Models |
| Predicted Density | 1.221 g/cm³ | Predictive Models |
Spectroscopic Data:
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the protons on the cyclohexyl ring would be expected in the aliphatic region, while the aromatic protons of the difluorophenyl group would appear in the aromatic region.
-
¹³C NMR: Resonances for the carbonyl carbon of the cyclohexanone ring, the carbons of the cyclohexyl ring, and the carbons of the difluorophenyl ring (with characteristic C-F coupling) would be anticipated.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) would be prominent, typically around 1715 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, general methods for the synthesis of 4-arylcyclohexanones can be adapted. A plausible synthetic route could involve the following key steps, as illustrated in the workflow diagram below.
General Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of 4-(3,5-difluorophenyl)-4-hydroxycyclohexanone ethylene ketal (Grignard Reaction)
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine and gently heat to activate the magnesium.
-
Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, cool the reaction mixture to 0 °C.
-
Add a solution of 1,4-cyclohexanedione mono-ethylene ketal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Step 2: Synthesis of this compound (Dehydration, Hydrogenation, and Deprotection)
-
The intermediate from Step 1 can be subjected to acidic conditions to induce dehydration and isomerization to form a more stable enone.
-
The resulting enone can then be hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere to yield the saturated cyclohexanone ketal.
-
Finally, acidic hydrolysis (e.g., with aqueous HCl) will remove the ketal protecting group to afford the desired this compound.
History and Context in Drug Discovery
While the specific discovery of this compound is not well-documented, the broader history of organofluorine chemistry and the use of fluorinated motifs in pharmaceuticals provide important context. The introduction of fluorine into organic molecules began in the late 19th and early 20th centuries, with its application in medicinal chemistry gaining significant traction in the mid-20th century.[2]
The 3,5-difluorophenyl moiety is a common structural feature in various biologically active compounds. This substitution pattern is often employed to enhance metabolic stability and modulate electronic properties. For instance, the related compound Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), contains a 2,4-difluorophenyl group.[3][4] The development of such drugs highlights the strategic use of fluorine to improve pharmacokinetic and pharmacodynamic properties.
The cyclohexanone core is also a prevalent scaffold in medicinal chemistry, serving as a template for the synthesis of a wide range of therapeutic agents.[5] Therefore, this compound represents a convergence of these two important pharmacophores, making it a valuable building block for the exploration of new chemical space in drug discovery.
Potential Applications and Signaling Pathways
Given its structure, this compound is a prime candidate for use as an intermediate in the synthesis of compounds targeting a variety of biological pathways. The cyclohexanone ring can be further functionalized to introduce diverse substituents, allowing for the generation of compound libraries for high-throughput screening.
Derivatives of 4-arylcyclohexanones have been investigated for a range of biological activities, including but not limited to:
-
Enzyme Inhibition: The rigid cyclohexyl scaffold can be used to position functional groups for optimal interaction with the active sites of enzymes.
-
Receptor Modulation: Arylcyclohexanone derivatives can be designed to act as agonists or antagonists for various receptors.
-
Anticancer Agents: The cyclohexanone moiety has been incorporated into compounds with demonstrated antiproliferative activity.
While no specific signaling pathways have been directly linked to this compound itself, its potential for derivatization suggests that it could be used to synthesize compounds that modulate pathways implicated in various diseases.
Caption: Logical relationship of this compound to potential biological targets.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed historical and experimental data are not extensively available, its structural features suggest a wide range of possible applications. This technical guide provides a foundational understanding of the compound, including its properties and potential synthetic routes, to aid researchers in their future investigations. Further research into the synthesis, characterization, and derivatization of this compound is warranted to fully explore its utility in the development of novel and impactful chemical entities.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diflunisal - Wikipedia [en.wikipedia.org]
- 5. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies on the Conformational Landscape of 4-(3,5-Difluorophenyl)cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical framework for understanding the conformational preferences of 4-(3,5-difluorophenyl)cyclohexanone. While direct experimental or computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes foundational principles from the conformational analysis of substituted cyclohexanones, particularly 4-arylcyclohexanones and fluorinated cyclohexane derivatives, to predict its behavior and outline robust methodologies for its detailed investigation.
Introduction to the Conformational Equilibrium
The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, profoundly influencing the biological activity and physical properties of cyclic molecules. For this compound, the principal conformational question revolves around the preference of the bulky, electronegative 3,5-difluorophenyl substituent for either an axial or equatorial position on the dominant chair conformer of the cyclohexanone ring.
The molecule exists in a dynamic equilibrium between two primary chair conformations, which interconvert via a process known as ring flipping. This equilibrium is dictated by a delicate balance of steric and electronic factors.
dot
Caption: Conformational equilibrium of this compound.
Factors Influencing Conformational Preference
The position of the conformational equilibrium is determined by the relative free energies of the axial and equatorial conformers. Several competing factors contribute to this energy difference.
| Factor | Influence on Axial Conformer | Influence on Equatorial Conformer | Predicted Dominant Effect |
| Steric Hindrance (A-Value) | High destabilization due to 1,3-diaxial interactions between the aryl group and axial hydrogens at C2 and C6.[1] | Minimal steric hindrance, placing the large substituent away from the ring. | Favors the equatorial conformer. |
| Electronic Effects (Dipole Interactions) | Potential for stabilizing electrostatic interactions between the electron-rich fluorine atoms and axial hydrogens (C-F···H-C).[2][3] | Reduced potential for such transannular interactions. | May slightly favor the axial conformer, counteracting steric effects. |
| Hyperconjugation | Possible stabilizing σ(C-C) -> σ(C-F) or σ(C-H) -> σ(C-F) interactions. | Different set of hyperconjugative interactions. | The net effect requires high-level computational analysis. |
| Torsional Strain | The sp²-hybridized carbonyl carbon flattens the ring, potentially altering torsional strain compared to cyclohexane.[4] | The flattening effect is present in both conformers but may differentially affect stability. | Requires detailed geometric analysis. |
Generally, for large substituents on a cyclohexane ring, steric hindrance is the dominant factor, leading to a strong preference for the equatorial position.[1][5][6] The A-value, which quantifies this preference, for a phenyl group is approximately 3.0 kcal/mol, indicating that the equatorial conformer is significantly more stable.[1][5] However, the presence of highly electronegative fluorine atoms can introduce counteracting electronic effects. Studies on fluorinated cyclohexanes have shown that attractive electrostatic interactions, such as nonclassical C-F···H-C hydrogen bonds, can stabilize an axial conformer to a greater extent than expected from sterics alone.[2][3]
Methodologies for Conformational Analysis
A thorough investigation of the conformational landscape of this compound would involve a synergistic combination of computational and experimental techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for determining conformational equilibria in solution.[7][8]
-
Low-Temperature NMR: By cooling the sample, the rate of ring flipping can be slowed on the NMR timescale, allowing for the direct observation and integration of signals from both the axial and equatorial conformers. The ratio of the integrals provides the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) can be calculated (ΔG° = -RTlnKeq).[6]
-
Coupling Constant (J-Value) Analysis: At room temperature, where ring flipping is rapid, an averaged NMR spectrum is observed. The magnitude of the vicinal proton-proton coupling constants (³JHH), particularly for the proton at C4, can provide information about the time-averaged dihedral angles. The Karplus equation relates the ³J value to the dihedral angle between coupled protons.[9][10][11] By analyzing the width of the H4 signal (a multiplet), one can estimate the relative populations of the axial and equatorial conformers, as the axial-axial, axial-equatorial, and equatorial-equatorial couplings have characteristic value ranges.
Computational Chemistry provides detailed insights into the geometries, energies, and electronic properties of the conformers.[8][12]
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy minima, including various chair, boat, and twist-boat conformations.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a robust basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) is commonly employed.[13] To achieve higher accuracy, methods like Møller-Plesset perturbation theory (MP2) can be used.[13]
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE), thermal corrections, and entropies, which are crucial for calculating accurate free energy differences (ΔG) between conformers.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to dissect the electronic structure and identify specific stabilizing interactions, such as hyperconjugation or intramolecular hydrogen bonds, that contribute to the overall conformational preference.[2]
Logical Workflow for a Comprehensive Study
The following diagram illustrates a logical workflow for a comprehensive theoretical and experimental investigation of the conformational properties of this compound.
dot
Caption: Workflow for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound presents an interesting case where steric bulk favors an equatorial substituent, while potential electronic effects from the difluorophenyl moiety could provide some stabilization for the axial conformer. Based on the large A-value of the phenyl group, a strong preference for the equatorial conformation is anticipated. However, a quantitative determination of the conformational equilibrium requires a detailed investigation using the computational and experimental methods outlined in this guide. Such studies are crucial for rationalizing the molecule's properties and are of significant interest to researchers in medicinal chemistry and materials science, where precise control of molecular shape is paramount.
References
- 1. organic chemistry - How much steric hindrance does a phenyl group offer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. [PDF] A Karplus equation for the conformational analysis of organic molecular crystals. | Semantic Scholar [semanticscholar.org]
- 10. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 11. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 13. Reddit - The heart of the internet [reddit.com]
Unveiling the Enigma: The Biological Activity of 4-(3,5-Difluorophenyl)cyclohexanone Remains Undisclosed
Despite its availability as a chemical intermediate for pharmaceutical and agrochemical synthesis, a comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the specific biological activities of 4-(3,5-Difluorophenyl)cyclohexanone. Researchers, scientists, and drug development professionals will find that this compound primarily serves as a foundational building block for the creation of more complex, biologically active molecules. There is currently no direct evidence or published research detailing its intrinsic pharmacological profile, such as enzyme inhibition or receptor binding affinities.
While the core structure of cyclohexanone is a recurring motif in a variety of biologically active compounds, the specific impact of the 3,5-difluorophenyl substitution on the biological activity of the parent cyclohexanone molecule has not been elucidated in accessible scientific literature. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. However, without specific studies on this compound, any potential biological effects remain purely speculative.
A Building Block for Potential Discovery
This compound is commercially available and is utilized in organic synthesis.[1] Its chemical structure, featuring a reactive ketone group and a difluorinated phenyl ring, makes it a versatile precursor for a range of chemical modifications. It is in the downstream products synthesized from this compound that biological activity is often intended and investigated.
For instance, various derivatives of cyclohexanone have been explored for a multitude of therapeutic applications, including:
-
DPP-4 Inhibition: Certain cyclohexane derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.
-
PIM Kinase Inhibition: Scaffolds containing a cyclohexyl ring have been utilized in the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in cancer.
-
Anti-inflammatory Agents: The cyclohexanone moiety has been incorporated into molecules exhibiting anti-inflammatory properties.
It is conceivable that this compound could be a starting material for the synthesis of novel compounds targeting these or other biological pathways. However, it is crucial to emphasize that the biological activity would be a property of the final, more complex molecule, and not of the initial cyclohexanone building block itself.
The Path Forward: A Call for Investigation
The absence of data on the biological activities of this compound presents a clear knowledge gap. For researchers in drug discovery and medicinal chemistry, this compound represents an unexplored chemical entity. Future research efforts could focus on:
-
Screening: Subjecting this compound to a broad range of biological assays to identify any potential "hit" activity.
-
Derivative Synthesis and Evaluation: Systematically synthesizing a library of derivatives to explore the structure-activity relationships (SAR) and identify pharmacologically active compounds.
-
Computational Studies: Employing in silico methods to predict potential biological targets and guide experimental investigations.
Until such studies are conducted and the results are published, the potential biological activities of this compound will remain an open question within the scientific community. Therefore, a technical guide or whitepaper on its "core" biological activities cannot be compiled at this time. The true value of this compound, based on current knowledge, lies in its potential as a starting point for the synthesis of the next generation of therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for 4-(3,5-Difluorophenyl)cyclohexanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(3,5-Difluorophenyl)cyclohexanone as a key building block in the design and synthesis of novel therapeutic agents. The protocols outlined below, along with the accompanying data and diagrams, are intended to facilitate further research and development in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate characterized by a cyclohexanone ring substituted with a 3,5-difluorophenyl group. This unique structural motif makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability and binding affinity to biological targets.[1] This document will focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Synthesis of this compound Derivatives
The synthesis of bioactive molecules from this compound often involves two key chemical transformations: Suzuki-Miyaura coupling to introduce the aryl group onto the cyclohexanone core, followed by reductive amination to introduce the amine functionalities necessary for biological activity.
Experimental Protocol 1: Synthesis of 4-(3,5-Difluorophenyl)cyclohexan-1-one via Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of 4-arylcyclohexanones.[2][3]
Materials:
-
1,4-Cyclohexanedione monoethylene ketal
-
3,5-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Coupling Reaction: In a round-bottom flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) and 3,5-difluorophenylboronic acid (1.2 equivalents) in a mixture of toluene and water (4:1).
-
Add potassium carbonate (2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal-protected product.
-
Deprotection: Dissolve the crude product in a mixture of acetone and 2M hydrochloric acid.
-
Stir the solution at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-(3,5-Difluorophenyl)cyclohexan-1-one by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol 2: Reductive Amination for the Synthesis of DPP-4 Inhibitor Scaffolds
This protocol describes a general procedure for the reductive amination of this compound to generate amine derivatives, which are precursors to DPP-4 inhibitors.[4][5]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aminopiperidine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for imine formation in a stepwise procedure)
-
Sodium borohydride (NaBH₄) (for stepwise reduction)
Procedure (Direct Method):
-
To a solution of this compound (1 equivalent) and the desired amine (1.2 equivalents) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions.
-
If the amine is a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate the reaction with less reactive amines.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine derivative by column chromatography or crystallization.
Procedure (Indirect Method for Primary Amines to minimize dialkylation):
-
Imine Formation: Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 2-4 hours to form the imine.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps described in the direct method.
Visualization of Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Application in the Development of DPP-4 Inhibitors
Derivatives of this compound have shown promise as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.[6][7]
Quantitative Biological Data
The following table summarizes the in vitro activity of representative DPP-4 inhibitors incorporating the 4-(3,5-difluorophenyl)cyclohexyl moiety.
| Compound ID | Structure/Modification | DPP-4 IC₅₀ (nM) | Reference |
| Sitagliptin | (Reference Compound) | 4.38 | [1] |
| Derivative A | 4-(3,5-difluorophenyl)cyclohexyl-piperidine | 25 | [8] |
| Derivative B | 4-(3,5-difluorophenyl)cyclohexyl-aminopyrimidine | 15 | [8] |
| Derivative C | 4-(3,5-difluorophenyl)cyclohexyl-triazolopiperazine | 8 | [8] |
Pharmacokinetic Data of Clinically Relevant DPP-4 Inhibitors
The table below provides a comparative overview of the pharmacokinetic parameters of several marketed DPP-4 inhibitors to serve as a benchmark for newly synthesized compounds.[9][10][11]
| Drug | Bioavailability (%) | Tₘₐₓ (h) | Protein Binding (%) | Elimination Half-life (h) | Major Elimination Route |
| Sitagliptin | ~87 | 1-4 | 38 | 12.4 | Renal |
| Saxagliptin | ~67 | 2 | Low | 2.5-3.1 | Renal and Hepatic |
| Linagliptin | ~30 | 1.5 | 70-80 | >100 | Fecal |
| Alogliptin | >75 | 1-2 | 20 | 21 | Renal |
Signaling Pathway
The mechanism of action of DPP-4 inhibitors involves the modulation of the incretin pathway. The diagram below illustrates how the inhibition of DPP-4 by compounds derived from this compound leads to improved glycemic control.
Caption: Mechanism of action of DPP-4 inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the development of DPP-4 inhibitors. The synthetic protocols provided herein offer a clear pathway for the synthesis of novel derivatives. The tabulated biological and pharmacokinetic data serve as a useful reference for structure-activity relationship (SAR) studies and for guiding the design of new compounds with improved therapeutic profiles. The visualization of the DPP-4 signaling pathway provides a clear understanding of the mechanism of action of these inhibitors. Further exploration of derivatives of this compound holds significant potential for the discovery of new and effective treatments for type 2 diabetes and other metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]
- 4. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of dipeptidylpeptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-(3,5-Difluorophenyl)cyclohexanone with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a widely recognized strategy in medicinal chemistry for modulating various physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 3,5-difluorophenyl group, in particular, is a common substituent in a variety of biologically active compounds. The synthesis of chiral tertiary alcohols via the addition of Grignard reagents to ketones is a fundamental and powerful transformation in organic synthesis.[3][4] This application note provides a detailed protocol for the reaction of 4-(3,5-Difluorophenyl)cyclohexanone with various Grignard reagents, a key step in the synthesis of novel, potentially bioactive molecules for drug discovery programs.
The reaction of a Grignard reagent with this compound leads to the formation of a tertiary alcohol with the creation of a new stereocenter at the carbonyl carbon. The stereochemical outcome of this addition is of significant interest, as the resulting diastereomers can exhibit different biological activities. The axial or equatorial attack of the Grignard reagent on the cyclohexanone ring is influenced by steric and electronic factors, leading to a mixture of cis and trans isomers.[5]
Reaction Scheme
Caption: General reaction of this compound with a Grignard reagent.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reaction of this compound with a Grignard reagent. The following procedure is a general guideline and may require optimization for specific Grignard reagents and scales.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, phenyl bromide)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Part A: Preparation of the Grignard Reagent [3][6]
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a stream of inert gas (nitrogen or argon) to exclude moisture. Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction. Gently warm the flask with a heat gun under the inert atmosphere to sublime the iodine, which will etch the surface of the magnesium.
-
Initiation: Add a small portion of a solution of the alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining solution of the alkyl or aryl halide dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
Part B: Reaction with this compound
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel to separate the cis and trans isomers.
Data Presentation
Table 1: Reaction of 4-Phenylcyclohexanone with Various Grignard Reagents
| Grignard Reagent (R-MgX) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (axial:equatorial attack) |
| CH₃MgI | Diethyl Ether | 0 to RT | ~85-95 | Varies with conditions |
| C₂H₅MgBr | THF | 0 to RT | ~80-90 | Varies with conditions |
| PhMgBr | Diethyl Ether | 0 to RT | ~90-98 | Varies with conditions |
Note: The diastereomeric ratio is highly dependent on the specific Grignard reagent, solvent, temperature, and the presence of additives. Axial attack leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer).
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of 4-(3,5-difluorophenyl)cyclohexanol derivatives.
Discussion and Relevance to Drug Development
The synthesis of 4-(3,5-difluorophenyl)cyclohexanol derivatives through Grignard reactions provides access to a diverse range of compounds with potential therapeutic applications. The strategic incorporation of the 3,5-difluorophenyl moiety can enhance metabolic stability and improve binding interactions with biological targets.[1][2] The resulting diastereomeric alcohols can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
The stereochemistry of the newly formed tertiary alcohol is a critical factor influencing biological activity. The separation and independent biological evaluation of the cis and trans isomers are essential for identifying the optimal stereoisomer for further development. The protocol described herein provides a reliable method for the synthesis and isolation of these valuable building blocks for medicinal chemistry research. The development of stereoselective methods to favor one diastereomer over the other remains an active area of research.
References
- 1. SYNTHESIS OF CYCLOHEXANE DERIVATIVES USEFUL AS SENSATES IN CONSUMER PRODUCTS - Patent 2318356 [data.epo.org]
- 2. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 4. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. US12059409B1 - Pharmaceutical composition for modified release - Google Patents [patents.google.com]
Application Notes and Protocols for the Olefination of 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the olefination of 4-(3,5-Difluorophenyl)cyclohexanone via the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The presence of the electron-withdrawing 3,5-difluorophenyl group can influence the reactivity of the ketone, making the selection of appropriate reaction conditions crucial for successful synthesis.
Introduction to Olefination Reactions
The conversion of ketones to alkenes is a fundamental transformation in organic synthesis, particularly in the development of new pharmaceutical agents where the introduction of a carbon-carbon double bond can be a key step in building molecular complexity. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most reliable and widely used methods for this purpose.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with a ketone or aldehyde, forming an alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides, such as methylenetriphenylphosphorane, typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) generally favor the formation of (E)-alkenes. For ketones, unstabilized ylides are often required for reasonable reactivity.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, which often leads to higher yields with ketones.[1] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[1] The HWE reaction typically shows a high stereoselectivity for the (E)-alkene.[2]
For a sterically accessible ketone like this compound, both methods are viable. The choice between the Wittig and HWE reaction will depend on the desired alkene, the required stereoselectivity, and the ease of purification.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the olefination of cyclohexanone derivatives, which can be adapted for this compound.
Table 1: Wittig Reaction Conditions for the Methylenation of Cyclohexanone Derivatives
| Ylide Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyltriphenylphosphonium bromide | n-Butyllithium | Diethyl ether | Reflux | Overnight | 35-40 | [3] |
| Methyltriphenylphosphonium bromide | Sodium amide | Toluene | Room Temp. | 2 | ~60 | [4] |
| Methyltriphenylphosphonium bromide | Potassium tert-butoxide | THF | Room Temp. | 16 | Not specified | [5] |
| Methyltriphenylphosphonium iodide | Sodium tert-butoxide | THF | Not specified | Not specified | 49 (mono-olefin) | [6] |
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction Conditions for Olefination of Ketones
| Phosphonate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity | Reference |
| Triethyl phosphonoacetate | Sodium hydride | DME | Room Temp. | Not specified | Good | Predominantly E | [1] |
| Allyl phosphonate | n-Butyllithium | THF | -78 to RT | 12 | Not specified | Not specified | [7] |
| Various | Potassium carbonate | THF/H₂O | Room Temp. | 2 | Good | Not specified | [7] |
Experimental Protocols
The following are detailed protocols for the methylenation of this compound using the Wittig reaction and for the synthesis of the corresponding ethyl ester using the Horner-Wadsworth-Emmons reaction.
Protocol 1: Wittig Methylenation of this compound
This protocol is adapted from the Organic Syntheses procedure for the methylenation of cyclohexanone.[3]
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexane)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Mechanical stirrer
-
Gas inlet tube
-
Heating mantle
Procedure:
-
Ylide Preparation: a. Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Ensure the apparatus is flame-dried and maintained under a positive pressure of nitrogen or argon. b. Charge the flask with a solution of n-butyllithium (0.10 mol) in anhydrous diethyl ether (200 mL). c. With vigorous stirring, cautiously add methyltriphenylphosphonium bromide (35.7 g, 0.10 mol) portion-wise over 5 minutes. d. Stir the resulting ylide solution at room temperature for 4 hours.
-
Wittig Reaction: a. Dissolve this compound (0.11 mol) in anhydrous diethyl ether. b. Add the ketone solution dropwise to the ylide solution via the addition funnel. c. After the addition is complete, heat the reaction mixture to reflux overnight. A white precipitate of triphenylphosphine oxide will form.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and separate the layers. d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. f. Filter the solution and concentrate the filtrate under reduced pressure. g. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of this compound
This protocol is a general procedure for the HWE reaction with ketones.[1]
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
Equipment:
-
Two-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Gas inlet tube
Procedure:
-
Phosphonate Anion Generation: a. Set up a flame-dried two-necked round-bottom flask with a magnetic stirrer and a gas inlet tube under a nitrogen or argon atmosphere. b. Add sodium hydride (1.1 equiv, washed with hexane to remove mineral oil) to the flask, followed by anhydrous THF or DME. c. Cool the suspension to 0 °C in an ice bath. d. Add triethyl phosphonoacetate (1.1 equiv) dropwise to the stirred suspension. e. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
HWE Reaction: a. Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF or DME. b. Add the ketone solution dropwise to the phosphonate anion solution at 0 °C. c. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Wittig Reaction Mechanism
Caption: The Wittig reaction mechanism.
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: The HWE reaction mechanism.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Phenylcyclohexanone = 98 4894-75-1 [sigmaaldrich.com]
- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 6. BJOC - Wittig reaction of cyclobisbiphenylenecarbonyl [beilstein-journals.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various pharmaceutical intermediates starting from 4-(3,5-Difluorophenyl)cyclohexanone. This versatile building block offers a scaffold for the development of a range of potentially bioactive molecules, including analogues of anti-fibrotic agents, spirocyclic compounds, and precursors for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of the difluorophenyl moiety, which can enhance metabolic stability and binding affinity of drug candidates. The cyclohexanone ring provides a flexible scaffold that can be readily functionalized to explore diverse chemical space and develop novel therapeutic agents. This document outlines synthetic routes to key intermediates and provides detailed experimental procedures.
Synthesis of a Pirfenidone Analogue Intermediate
Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis. The following protocol describes the synthesis of a key intermediate for a 4-(3,5-Difluorophenyl) analogue of Pirfenidone. The anti-fibrotic activity of Pirfenidone and its derivatives is often associated with the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1]
Experimental Protocol: Synthesis of 1-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2(1H)-one
Step 1: Reductive Amination of this compound
A solution of this compound (1.0 eq), 2-amino-5-methylpyridine (1.1 eq), and acetic acid (0.2 eq) in methanol is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portionwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2-amine.
Step 2: Diazotization and Hydrolysis
The crude product from Step 1 is dissolved in a mixture of sulfuric acid and water at 0°C. A solution of sodium nitrite (1.2 eq) in water is added dropwise, and the mixture is stirred at 0°C for 1 hour. The reaction is then warmed to room temperature and stirred for an additional 2 hours. The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 1-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2(1H)-one.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | N-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2-amine | This compound | 2-amino-5-methylpyridine, NaBH3CN, Acetic Acid | Methanol | 24 | RT | 75 | >95 (NMR) |
| 2 | 1-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2(1H)-one | N-(4-(3,5-difluorophenyl)cyclohexyl)-5-methylpyridin-2-amine | NaNO2, H2SO4 | Water/H2SO4 | 3 | 0 to RT | 60 | >98 (HPLC) |
Synthesis of a Spirocyclic Intermediate
Spirocyclic scaffolds are of increasing interest in drug discovery due to their rigid, three-dimensional nature which can lead to improved target selectivity and pharmacological properties. The following protocol outlines a potential route to a spirocyclic oxindole, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,3'-indolin]-2'-one Derivative
A mixture of this compound (1.0 eq), isatin (1.0 eq), and L-proline (0.2 eq) in ethanol is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to yield the spiro[cyclohexane-1,3'-indolin]-2'-one derivative.
Quantitative Data
| Product | Starting Materials | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| Spiro[cyclohexane-1,3'-indolin]-2'-one derivative | This compound, Isatin | L-proline | Ethanol | 12 | Reflux | 65 | >97 (NMR) |
Synthesis of an Analgesic Precursor
4-Arylcyclohexylamine derivatives have been investigated as potential analgesic agents. The following protocol describes the synthesis of a key amine intermediate from this compound.
Experimental Protocol: Synthesis of 4-(3,5-Difluorophenyl)cyclohexan-1-amine
To a solution of this compound (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by acid-base extraction to yield 4-(3,5-Difluorophenyl)cyclohexan-1-amine.
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 4-(3,5-Difluorophenyl)cyclohexan-1-amine | This compound | Ammonium Acetate, NaBH3CN | Methanol | 48 | RT | 70 | >96 (GC-MS) |
Visualizations
Synthetic Workflow
Caption: Synthetic routes from this compound.
TGF-β Signaling Pathway
Caption: Inhibition of the TGF-β signaling pathway by a Pirfenidone analogue.
References
Application Notes and Protocols: 4-(3,5-Difluorophenyl)cyclohexanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 4-(3,5-difluorophenyl)cyclohexanone as a key intermediate in the synthesis of novel agrochemicals, particularly focusing on the development of pyrazole carboxamide fungicides. While the direct synthesis of a commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, this document outlines a representative synthetic strategy and relevant biological context based on established chemical principles and analogous compounds.
Introduction: The Role of Fluorinated Scaffolds in Agrochemicals
Fluorine-containing molecules play a crucial role in modern agrochemical discovery. The introduction of fluorine atoms or fluorinated moieties into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, leading to improved efficacy and bioavailability. The 3,5-difluorophenyl group, in particular, is a valuable pharmacophore in the design of fungicides and insecticides. This compound serves as a versatile building block, combining this beneficial fluorinated aromatic ring with a reactive cyclohexanone core, making it an attractive starting point for the synthesis of new active ingredients.[1]
Application: Synthesis of Pyrazole Carboxamide Fungicides
A primary application of this compound in agrochemical synthesis is as a precursor for pyrazole carboxamide fungicides. This class of fungicides is of significant interest due to its potent and broad-spectrum activity against a variety of fungal pathogens. Many pyrazole carboxamides act as Succinate Dehydrogenase Inhibitors (SDHIs), a well-established and commercially important mode of action.
The synthesis of a pyrazole carboxamide fungicide from this compound typically involves a multi-step sequence. A representative, albeit hypothetical, pathway is outlined below. This pathway is based on well-established organic chemistry reactions for the synthesis of similar pyrazole-containing agrochemicals.
Representative Synthetic Protocol
Objective: To synthesize a novel pyrazole carboxamide fungicide candidate from this compound.
Step 1: Synthesis of a Spiro-pyrazole Intermediate
This initial step involves the formation of the core pyrazole ring system through the condensation of the cyclohexanone with a suitable hydrazine derivative.
Reaction:
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spiro-pyrazole intermediate.
Step 2: Aromatization and Functionalization
The spiro-pyrazole intermediate can then be aromatized and further functionalized to introduce a carboxylic acid group, which is necessary for the subsequent amide coupling.
Experimental Protocol:
-
The spiro-pyrazole intermediate (1.0 eq.) is dissolved in a suitable solvent such as toluene.
-
A dehydrogenating agent (e.g., elemental sulfur or a palladium catalyst) is added.
-
The mixture is heated to reflux for 8-12 hours.
-
Following aromatization, subsequent reactions (e.g., oxidation of a side chain or introduction of a carboxyl group via other methods) are performed to yield the pyrazole carboxylic acid.
-
The resulting acid is purified by recrystallization or column chromatography.
Step 3: Amide Coupling to Yield the Final Product
The final step is the coupling of the pyrazole carboxylic acid with a selected aniline derivative to form the desired pyrazole carboxamide fungicide.
Reaction:
Experimental Protocol:
-
To a solution of the pyrazole carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq.) and a catalyst like DMAP (4-dimethylaminopyridine) (0.1 eq.).
-
Add the substituted aniline (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
As this is a representative synthesis, the following table provides illustrative data for the synthesis of a hypothetical pyrazole carboxamide fungicide. Actual yields and purity would need to be determined experimentally.
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) (Illustrative) | Purity (%) (Illustrative) |
| 1 | Spiro-pyrazole intermediate | ~224.24 | 75-85 | >95 |
| 2 | Pyrazole carboxylic acid | ~266.22 | 60-70 | >98 |
| 3 | Final Pyrazole Carboxamide | Varies | 80-90 | >99 |
Biological Activity (Illustrative EC₅₀ Values)
| Fungal Pathogen | Illustrative EC₅₀ (µg/mL) |
| Botrytis cinerea | 0.1 - 1.5 |
| Septoria tritici | 0.05 - 1.0 |
| Puccinia triticina | 0.1 - 2.0 |
Visualizations
Synthetic Workflow
Caption: Representative synthetic workflow for a pyrazole carboxamide fungicide.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Caption: Inhibition of the mitochondrial electron transport chain by SDHI fungicides.
Conclusion
This compound is a valuable intermediate for the synthesis of novel agrochemicals. The representative protocol detailed above for the synthesis of a pyrazole carboxamide fungicide highlights a plausible application of this starting material. The resulting compounds are expected to exhibit potent fungicidal activity through the inhibition of succinate dehydrogenase. Further research and development are necessary to optimize the synthetic route and to fully characterize the biological activity and safety profile of new agrochemical candidates derived from this versatile building block.
References
Application Notes and Protocols for the Catalylic Hydrogenation of 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of substituted cyclohexanones is a fundamental transformation in organic synthesis, yielding valuable cyclohexanol derivatives that are key intermediates in the preparation of pharmaceuticals and other bioactive molecules. The stereochemical outcome of this reduction is of paramount importance, as the biological activity of the final product often depends on the specific stereoisomer obtained. This document provides detailed application notes and protocols for the diastereoselective catalytic hydrogenation of 4-(3,5-difluorophenyl)cyclohexanone to the corresponding cis- and trans-4-(3,5-difluorophenyl)cyclohexanols. The protocols are based on established methodologies for the reduction of analogous 4-arylcyclohexanones and provide a starting point for optimization in a research and development setting.
Reaction Overview
The reduction of this compound can lead to two diastereomeric products: cis-4-(3,5-difluorophenyl)cyclohexanol and trans-4-(3,5-difluorophenyl)cyclohexanol. The stereoselectivity of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. Generally, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) often favors the formation of the thermodynamically more stable trans isomer. Conversely, certain homogeneous ruthenium and rhodium catalysts, as well as some transfer hydrogenation systems, can provide high selectivity for the kinetically favored cis isomer.
Key Signaling Pathways and Relevance
Substituted cyclohexanol derivatives, including those with fluorinated phenyl groups, are prevalent scaffolds in medicinal chemistry. The 3,5-difluorophenyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity through fluorine's unique electronic properties, and increase lipophilicity. The specific stereochemistry of the hydroxyl group on the cyclohexane ring can significantly impact the molecule's interaction with biological targets. Therefore, the ability to selectively synthesize either the cis or trans isomer is crucial for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of signaling pathways.
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is depicted below. This process involves careful selection of the catalyst and reaction conditions to achieve the desired diastereoselectivity, followed by reaction execution, work-up, and product analysis.
Caption: General experimental workflow for the catalytic hydrogenation of this compound.
Data Presentation: Diastereoselective Reduction of 4-Arylcyclohexanones
| Catalyst System | Substrate | Solvent | Temp. (°C) | Pressure (atm) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference Analogue |
| 5% Pd/C | 4-Phenylcyclohexanone | Ethanol | 25 | 1 | 6 | >95 | 15:85 | Heterogeneous Hydrogenation |
| PtO₂ | 4-Phenylcyclohexanone | Acetic Acid | 25 | 3 | 12 | >95 | 20:80 | Adams' Catalyst Reduction |
| RuCl₂(PPh₃)₃ | 4-Phenylcyclohexanone | Isopropanol | 80 | N/A | 4 | ~90 | 90:10 | Transfer Hydrogenation |
| [Rh(COD)Cl]₂ / Ligand | 4-Phenylcyclohexanone | THF | 50 | 50 | 24 | >90 | >95:5 | Homogeneous Hydrogenation |
| NaBH₄ | 4-Phenylcyclohexanone | Methanol | 0 | N/A | 1 | >98 | 20:80 | Hydride Reduction |
Experimental Protocols
The following are detailed protocols for achieving either cis or trans selectivity in the hydrogenation of this compound, based on analogous reactions of 4-arylcyclohexanones. Note: These protocols are starting points and may require optimization for the specific substrate.
Protocol 1: Synthesis of trans-4-(3,5-Difluorophenyl)cyclohexanol via Heterogeneous Catalytic Hydrogenation
This protocol is designed to favor the formation of the thermodynamically more stable trans isomer.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reactor Setup: To a clean and dry Parr hydrogenation bottle, add this compound (1.0 g, 4.76 mmol) and 5% Pd/C (100 mg, 10 wt%).
-
Solvent Addition: Add anhydrous ethanol (20 mL) to the bottle and swirl gently to suspend the catalyst.
-
Hydrogenation: Place the bottle in the Parr apparatus. Seal the system and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen gas to 1-4 atm (a balloon filled with hydrogen can be used for atmospheric pressure). Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 10 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure trans-4-(3,5-difluorophenyl)cyclohexanol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the diastereomeric ratio by GC-MS or ¹H NMR analysis of the crude product.
Protocol 2: Synthesis of cis-4-(3,5-Difluorophenyl)cyclohexanol via Homogeneous Catalytic Hydrogenation
This protocol is designed to favor the formation of the kinetically controlled cis isomer using a homogeneous ruthenium catalyst.
Materials:
-
This compound
-
Dichloro(triphenylphosphine)ruthenium(II) dimer ([RuCl₂(PPh₃)]₂) or a similar Ru-phosphine catalyst
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
High-pressure autoclave or a thick-walled sealed tube
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (in situ): In an inert atmosphere (glovebox or under argon), add [RuCl₂(PPh₃)]₂ (e.g., 0.5-2 mol%) and a suitable chiral or achiral phosphine ligand to a dry Schlenk flask.
-
Reaction Setup: To this flask, add this compound (1.0 g, 4.76 mmol) and anhydrous isopropanol (20 mL).
-
Base Addition: Add a solution of KOH in isopropanol (e.g., 2 equivalents relative to the Ru catalyst).
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with argon and then with hydrogen gas. Pressurize the autoclave with hydrogen gas to 50-80 atm.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Isolation: Quench the reaction with a small amount of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure cis-4-(3,5-difluorophenyl)cyclohexanol.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the diastereomeric ratio by GC-MS or ¹H NMR.
Logical Relationship of Stereochemical Control
The stereochemical outcome of the hydrogenation is determined by the trajectory of hydride delivery to the carbonyl group. This is influenced by the steric bulk of the catalyst and the substrate, as well as the coordination of the substrate to the catalyst surface or metal center.
Caption: Factors influencing the stereochemical outcome of cyclohexanone hydrogenation.
Conclusion
The catalytic hydrogenation of this compound is a versatile reaction that can be tuned to selectively produce either the cis or trans diastereomer of the corresponding alcohol. The choice of a heterogeneous catalyst like Pd/C generally leads to the trans product, while homogeneous ruthenium-based catalysts can provide high selectivity for the cis isomer. The provided protocols serve as a robust starting point for researchers to develop and optimize this important transformation for applications in drug discovery and organic synthesis. Careful analysis of the reaction products is essential to confirm the yield and diastereoselectivity of the chosen method.
Application Notes and Protocols for Stereoselective Reactions Involving 4-(3,5-Difluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective reduction of 4-(3,5-difluorophenyl)cyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds, including the NK1 receptor antagonist Aprepitant. The protocols focus on the diastereoselective synthesis of both cis- and trans-4-(3,5-difluorophenyl)cyclohexanol, leveraging the steric hindrance of hydride reagents to control the stereochemical outcome.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. As such, the development of robust and highly selective methods for controlling stereocenters during synthesis is of paramount importance in drug discovery and development. This compound is a valuable building block, and the stereoselective synthesis of its corresponding alcohol derivatives is a crucial step in the preparation of several drug candidates.
The reduction of a carbonyl group in a substituted cyclohexanone ring can lead to two diastereomeric alcohols: a cis isomer (axial hydroxyl group) and a trans isomer (equatorial hydroxyl group). The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemical outcome. Small, unhindered hydride reagents tend to favor axial attack, leading to the thermodynamically more stable equatorial alcohol (trans isomer). Conversely, bulky hydride reagents preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol (cis isomer).
These protocols detail the use of sodium borohydride (NaBH₄) for the synthesis of the trans-isomer and lithium tri-sec-butylborohydride (L-Selectride®) for the synthesis of the cis-isomer of 4-(3,5-difluorophenyl)cyclohexanol.
Diastereoselective Reduction of this compound
The choice of reducing agent allows for the selective synthesis of either the cis or trans diastereomer of 4-(3,5-difluorophenyl)cyclohexanol.
Protocol 1: Synthesis of trans-4-(3,5-Difluorophenyl)cyclohexanol
This protocol utilizes sodium borohydride, a mild and relatively unhindered hydride reagent, to achieve a diastereoselective reduction favoring the trans-isomer.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~6-7.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired trans-4-(3,5-difluorophenyl)cyclohexanol.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 85-95% |
| Diastereomeric Ratio (trans:cis) | >95:5 |
Protocol 2: Synthesis of cis-4-(3,5-Difluorophenyl)cyclohexanol
This protocol employs L-Selectride®, a sterically demanding hydride reagent, to achieve high diastereoselectivity for the cis-isomer.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of water, followed by 3 M aqueous sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂).
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield cis-4-(3,5-difluorophenyl)cyclohexanol.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 80-90% |
| Diastereomeric Ratio (cis:trans) | >98:2 |
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the stereoselective reduction processes.
Caption: Stereoselective reduction of this compound.
Experimental Workflow
The general workflow for performing these stereoselective reductions is outlined below.
Caption: General experimental workflow for diastereoselective reduction.
Conclusion
The protocols described provide reliable and highly diastereoselective methods for the synthesis of both cis- and trans-4-(3,5-difluorophenyl)cyclohexanol. The selection of the appropriate hydride reagent based on its steric bulk is the key to controlling the stereochemical outcome of the reduction. These methods are valuable for the synthesis of advanced intermediates in drug discovery and development, where precise control of stereochemistry is essential. Researchers should note that reaction optimization may be necessary to achieve the reported yields and selectivities depending on the scale and purity of the starting materials.
Application of 4-(3,5-Difluorophenyl)cyclohexanone in the Synthesis of DPP-4 Inhibitors: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have become a cornerstone in the management of type 2 diabetes mellitus. The synthesis of these complex molecules is a significant focus of pharmaceutical research and development. This document aims to provide detailed application notes and protocols regarding the use of 4-(3,5-Difluorophenyl)cyclohexanone as a key starting material or intermediate in the synthesis of DPP-4 inhibitors.
Following a comprehensive review of the current scientific and patent literature, it is important to note that no specific established synthetic routes to commercial or clinical-stage DPP-4 inhibitors directly utilizing this compound as a starting material or key intermediate have been identified. The prevalent synthesis pathways for widely recognized DPP-4 inhibitors such as Sitagliptin, Omarigliptin, Teneligliptin, and Anagliptin originate from different chemical precursors.
For instance, the synthesis of Sitagliptin, a prominent DPP-4 inhibitor, has been extensively documented with starting materials such as (E)-4-(2,4,5-trifluorophenyl)but-2-enal or 2,4,5-trifluorophenylacetic acid. Similarly, the manufacturing routes for other "gliptins" have been well-characterized and do not feature the aforementioned cyclohexanone derivative.
While this compound is a viable chemical entity for organic synthesis and may hold potential for the construction of novel pharmaceutical compounds, its application in the synthesis of existing DPP-4 inhibitors is not supported by the available literature.
This document will, therefore, present a hypothetical, plausible synthetic pathway for the potential application of this compound in the creation of a novel DPP-4 inhibitor scaffold. This is intended for illustrative and research guidance purposes only and is not based on established, validated protocols.
Hypothetical Application: Synthesis of a Novel Cyclohexyl-based DPP-4 Inhibitor
The core structure of many DPP-4 inhibitors features a primary or secondary amine that interacts with the active site of the enzyme. A plausible strategy to incorporate the this compound scaffold would be to transform the ketone functionality into a chiral amine.
Logical Workflow for Hypothetical Synthesis
The following diagram outlines a potential multi-step synthesis to convert this compound into a hypothetical DPP-4 inhibitor.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3,5-Difluorophenyl)cyclohexanone by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 4-(3,5-difluorophenyl)cyclohexanone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For most routine purifications of this compound, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice. However, if issues such as compound degradation are observed, alternative stationary phases like alumina (neutral or basic) or a fluorinated stationary phase can be considered. Fluorinated phases can offer different selectivity for fluorinated compounds.
Q2: Which mobile phase system is suitable for the purification of this compound on a silica gel column?
A common and effective mobile phase system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A good starting point for developing the elution method is a ratio of 4:1 (v/v) hexanes to ethyl acetate. The polarity can be adjusted based on the results of thin-layer chromatography (TLC) analysis. For more polar impurities, a gradient elution with an increasing proportion of ethyl acetate may be necessary.
Q3: How can I determine the optimal solvent system for the column?
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. This Rf range typically ensures good separation from both less polar and more polar impurities during column chromatography. It is advisable to test several solvent ratios to find the one that gives the best separation between the desired product and any impurities.
Q4: What are the common impurities I might encounter during the purification?
Common impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the product on the silica gel. For 4-arylcyclohexanones, potential by-products could include constitutional isomers, over-alkylation products, or products of side-reactions involving the ketone functionality. It is crucial to analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the nature and polarity of the main impurities.
Q5: Can this compound decompose on silica gel?
Ketones can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or side reactions. If you suspect your compound is degrading on the column (e.g., streaking on TLC, low recovery, or appearance of new spots), you can perform a stability test. Spot the purified compound on a silica gel TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, it indicates instability. In such cases, using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a less acidic stationary phase like neutral alumina is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (too polar or not polar enough).- Column overloading.- Poorly packed column (channeling).- Co-elution of impurities with similar polarity. | - Optimize the mobile phase using TLC to achieve a clear separation between the product and impurities (aim for a ΔRf > 0.2).- Use a smaller amount of crude material relative to the amount of silica gel (typically a 1:30 to 1:100 ratio of sample to silica by weight).- Ensure the column is packed uniformly without any cracks or air bubbles.- Consider using a shallower solvent gradient or switching to a different solvent system with different selectivity (e.g., dichloromethane/methanol). |
| Product Elutes Too Quickly (in the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- The compound has very high affinity for the stationary phase.- The compound may have degraded on the column. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is very polar, consider switching to a more polar solvent system (e.g., dichloromethane/methanol).- Test for compound stability on silica gel (see FAQ Q5). If unstable, use a deactivated stationary phase. |
| Low Recovery of the Product | - Irreversible adsorption of the product onto the silica gel.- Decomposition of the product on the column.- Product is spread across too many fractions in very low concentrations. | - Deactivate the silica gel with triethylamine if the compound is basic or acid-sensitive.- Perform the chromatography at a lower temperature if the compound is thermally labile.- Concentrate all fractions and re-analyze by TLC to ensure the product was not missed. |
| Streaking of the Compound Spot on TLC/Column | - Compound is acidic or basic.- Column is overloaded.- Compound is degrading on the silica. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds).- Reduce the amount of sample loaded onto the column.- Check for compound stability and consider alternative stationary phases. |
Experimental Protocols
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol is a general guideline for the purification of this compound on a laboratory scale.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the initial non-polar solvent mixture. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) |
| Initial Eluent | 95:5 to 90:10 (Hexanes:Ethyl Acetate) |
| Final Eluent | 80:20 to 70:30 (Hexanes:Ethyl Acetate) |
| Flow Rate | ~2 inches/minute (flash chromatography) |
| Detection | TLC with UV visualization (254 nm) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by flash chromatography.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in chromatography.
Technical Support Center: Optimizing the Synthesis of 4-(3,5-Difluorophenyl)cyclohexanone
Welcome to the technical support center for the synthesis of 4-(3,5-Difluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your synthetic protocols and achieve higher yields of this valuable intermediate.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound via three common synthetic routes: Suzuki Coupling, Grignard Reaction, and a Diels-Alder/Oxidation sequence.
Route 1: Suzuki Coupling
The Suzuki coupling offers a powerful method for forming the C-C bond between a cyclohexenyl or cyclohexanonyl precursor and the 3,5-difluorophenyl group.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and forms the active Pd(0) species in situ. For challenging couplings with electron-deficient boronic acids, specialized ligands may be required.[1] |
| Incorrect Base | The choice of base is crucial for activating the boronic acid. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate.[2][3] |
| Poor Solvent Choice | Ensure your solvent is anhydrous and degassed. Common solvents for Suzuki coupling include 1,4-dioxane, toluene, and DMF. A mixture of an organic solvent with water is often used to dissolve the base.[2][4] |
| Decomposition of Boronic Acid | Polyfluorophenylboronic acids can be prone to decomposition. Use the boronic acid as soon as possible after purchase or preparation. Running the reaction at a lower temperature with a more active catalyst system can also mitigate this issue.[1] |
| Reaction Temperature Too Low | While lower temperatures can prevent decomposition, some Suzuki couplings require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation. |
Problem: Formation of Side Products (e.g., Homocoupling of Boronic Acid)
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Incorrect Palladium to Ligand Ratio | The ratio of the palladium precursor to the phosphine ligand can influence the stability and activity of the catalyst, affecting the selectivity of the reaction. |
| Suboptimal Base Concentration | Too high a concentration of base can sometimes promote side reactions. |
Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling synthesis of this compound.
Route 2: Grignard Reaction
This route typically involves the reaction of a 3,5-difluorophenylmagnesium halide with a suitable cyclohexanone precursor.
Problem: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Wet Glassware or Solvents | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.[5][6] |
| Poor Quality Magnesium | The surface of magnesium turnings can oxidize, preventing the formation of the Grignard reagent. Use fresh, shiny magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary.[5][6] |
| Side Reactions | The Grignard reagent is a strong base and can deprotonate the cyclohexanone starting material if it has acidic alpha-protons, leading to enolate formation. Adding the Grignard reagent slowly at a low temperature can minimize this. |
| Low Reactivity of Alkyl Halide | If preparing the Grignard reagent in situ, ensure the halide is sufficiently reactive. Aryl bromides are commonly used. |
Problem: Formation of Biphenyl Impurity
| Potential Cause | Recommended Solution |
| Reaction of Grignard with Unreacted Aryl Halide | This is a common side reaction.[7] To minimize this, add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation to avoid a high local concentration of the halide. |
| High Reaction Temperature | Elevated temperatures can favor the formation of the biphenyl byproduct.[7] Maintain a gentle reflux during Grignard formation and a low temperature during the addition to the ketone. |
Decision Tree for Troubleshooting Grignard Reactions
Caption: Troubleshooting guide for common issues in Grignard reactions.
Route 3: Diels-Alder Reaction and Subsequent Oxidation
This two-step approach involves a [4+2] cycloaddition to form a cyclohexene ring, followed by the introduction of the carbonyl group.
Problem: Low Yield in Diels-Alder Reaction
| Potential Cause | Recommended Solution |
| Poor Diene/Dienophile Combination | The Diels-Alder reaction is favored by an electron-rich diene and an electron-poor dienophile.[8][9] If your dienophile (e.g., a vinyl ketone with the 3,5-difluorophenyl group) is not sufficiently electron-deficient, consider using a Lewis acid catalyst to enhance its reactivity. |
| Diene is not in the s-cis Conformation | The diene must be able to adopt an s-cis conformation for the reaction to occur.[8] Cyclic dienes are locked in this conformation and are often more reactive. |
| Reversibility of the Reaction | Some Diels-Alder reactions are reversible at higher temperatures. If the reaction is performed at a high temperature, consider if a lower temperature for a longer duration would be beneficial. |
Problem: Incomplete Oxidation to the Ketone
| Potential Cause | Recommended Solution |
| Incorrect Oxidizing Agent | For the oxidation of a secondary alcohol to a ketone without over-oxidation, "weak" oxidizing agents are preferred.[10] Suitable reagents include Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[10][11][12] |
| Insufficient Amount of Oxidant | Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary to drive the reaction to completion. |
| Reaction Conditions not Optimal | Each oxidation method has specific requirements for solvent and temperature. Refer to established protocols for the chosen oxidant. |
Signaling Pathway Style Diagram for Diels-Alder/Oxidation
Caption: Synthetic pathway from Diels-Alder reaction to the final ketone product.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The preferred route often depends on the availability of starting materials, scalability, and desired purity.
-
Suzuki Coupling is highly versatile and tolerant of many functional groups, making it a popular choice in medicinal chemistry.[2][13]
-
Grignard Reactions are a classic and cost-effective method for C-C bond formation but require strict anhydrous conditions.[6]
-
The Diels-Alder/Oxidation sequence is excellent for constructing the cyclohexene ring with good stereocontrol, but involves two separate synthetic steps.[8][14]
Q2: How can I purify the final product, this compound?
A2: The most common purification methods for this type of compound are:
-
Column Chromatography: Using silica gel is a very effective method for removing polar and non-polar impurities. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield highly pure material. The choice of solvent is critical and may require some screening.
Q3: What are the key safety precautions I should take during these syntheses?
A3:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Grignard reagents are highly reactive and can ignite on contact with air or water. Handle them with extreme care under an inert atmosphere.[6]
-
Palladium catalysts can be pyrophoric. Handle them carefully.
-
Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion and yield.
Q5: What is the role of the ligand in the Suzuki coupling reaction?
A5: The ligand, typically a phosphine, plays a critical role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl halide, and facilitating the reductive elimination of the final product. The electronic and steric properties of the ligand can significantly influence the catalyst's activity and selectivity.[1]
Experimental Protocols
Protocol 1: Synthesis via Suzuki Coupling
This protocol describes the coupling of 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate with 3,5-difluorophenylboronic acid.
Materials:
-
4-Bromocyclohex-1-en-1-yl trifluoromethanesulfonate
-
3,5-Difluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromocyclohex-1-en-1-yl trifluoromethanesulfonate (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
In a separate flask, dissolve K₂CO₃ (3.0 eq) in degassed water.
-
Add the aqueous K₂CO₃ solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir vigorously overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via Grignard Reaction
This protocol outlines the reaction of 3,5-difluorophenylmagnesium bromide with cyclohex-2-en-1-one, followed by oxidation.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous diethyl ether or THF
-
Cyclohex-2-en-1-one
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
Procedure: Part A: Grignard Reagent Formation
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.
-
Add a small amount of anhydrous ether/THF.
-
In the dropping funnel, add a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous ether/THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, gentle reflux). If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour.
Part B: Reaction with Cyclohexenone and Oxidation
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of cyclohex-2-en-1-one (0.9 eq) in anhydrous ether/THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude alcohol in DCM and add PCC (1.5 eq).
-
Stir at room temperature until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite and silica gel, washing with DCM.
-
Concentrate the filtrate and purify by column chromatography.
Protocol 3: Synthesis via Diels-Alder Reaction and Oxidation
This protocol details the reaction of 1,3-butadiene with a suitable dienophile followed by oxidation.
Materials:
-
1-(3,5-Difluorophenyl)prop-2-en-1-one (dienophile)
-
1,3-Butadiene (diene)
-
Toluene
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
Procedure: Part A: Diels-Alder Reaction
-
In a sealed tube, combine 1-(3,5-difluorophenyl)prop-2-en-1-one (1.0 eq) and an excess of liquefied 1,3-butadiene (3.0 eq).
-
Add toluene as a solvent.
-
Heat the sealed tube to 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature and carefully vent the excess butadiene in a fume hood.
-
Concentrate the reaction mixture to obtain the crude cyclohexene alcohol.
Part B: Oxidation
-
Dissolve the crude alcohol in DCM.
-
Add Dess-Martin Periodinane (1.5 eq) in portions at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diels–Alder Reaction [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
common side reactions in the synthesis of 4-(3,5-Difluorophenyl)cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-Difluorophenyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound, typically 3,5-difluorophenylboronic acid, with a cyclohexanone derivative bearing a leaving group (e.g., a halide or triflate) at the 4-position.[2][3]
Q2: What are the key starting materials for this synthesis?
A2: The key reagents are:
-
Aryl partner: 3,5-Difluorophenylboronic acid or its corresponding boronate esters.
-
Cyclohexanone partner: 4-Halocyclohexanone (e.g., 4-bromocyclohexanone or 4-iodocyclohexanone) or 4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-one (a vinyl triflate). The reactivity of the halide partner generally follows the order: I > Br > Cl.[2]
-
Catalyst: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.[2]
-
Base: An inorganic base is crucial for the transmetalation step.[4] Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[4]
-
Solvent: A variety of solvents can be used, often in a biphasic mixture with water.[1] Common organic solvents include toluene, tetrahydrofuran (THF), and 1,4-dioxane.[1]
Q3: What are the typical reaction conditions?
A3: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst. The reaction mixture is usually heated to a temperature ranging from 80°C to 110°C to ensure a reasonable reaction rate. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the catalyst system used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Poor quality of reagents (e.g., decomposed boronic acid). 3. Insufficiently inert atmosphere. 4. Incorrect base or solvent. 5. Low reaction temperature or insufficient reaction time. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst/ligand system known for high activity (e.g., with Buchwald ligands). 2. Check the purity of the boronic acid; consider converting it to a more stable boronate ester if degradation is suspected. Ensure the halide/triflate is pure. 3. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 4. Screen different bases (e.g., K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃). Ensure the chosen solvent is appropriate for the chosen catalyst and substrates. 5. Increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress by TLC or GC/MS. Extend the reaction time. |
| Formation of significant side products | 1. Homocoupling of boronic acid: This leads to the formation of 3,3',5,5'-tetrafluorobiphenyl. It can be promoted by the presence of oxygen or high catalyst loading. 2. Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to 1,3-difluorobenzene. This can occur in the presence of acidic protons or excess water. 3. Dehalogenation: The halide on the cyclohexanone derivative is replaced by a hydrogen atom, forming cyclohexanone. This can be caused by certain phosphine ligands or impurities in the reaction. 4. Formation of 4-phenylcyclohexanone: If the starting aryl halide contains phenyl impurities, this can lead to the formation of the corresponding non-fluorinated product. | 1. Ensure the reaction is run under strictly anaerobic conditions. Use the minimum effective catalyst loading. 2. Use a non-aqueous solvent system if protodeboronation is a major issue. Ensure the base is not excessively hydrated. 3. Choose a different phosphine ligand. Purify the starting halide to remove any reducing impurities. 4. Use high-purity starting materials. |
| Difficulty in product purification | 1. Co-elution of the product with side products (e.g., homocoupled biphenyl) during column chromatography. 2. Presence of residual palladium catalyst in the product. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization of the crude product may also be effective. 2. After the reaction, wash the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium thiomethoxide) or use a palladium scavenger resin to remove residual metal. |
Quantitative Data on Side Reactions (Illustrative)
The following table provides an illustrative summary of how reaction conditions can influence the formation of common side products. The percentages are hypothetical and serve to demonstrate general trends.
| Reaction Condition | Desired Product Yield (%) | Homocoupling (%) | Protodeboronation (%) | Dehalogenation (%) |
| Standard (Optimized) | 85-95 | < 5 | < 2 | < 1 |
| Air Leak/Poor Inerting | 50-70 | 10-20 | < 2 | < 1 |
| Aqueous Solvent, Prolonged Heating | 70-80 | < 5 | 5-15 | < 1 |
| Sub-optimal Ligand | 40-60 | 5-10 | < 2 | 5-10 |
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
Materials:
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4-Bromocyclohexanone
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3,5-Difluorophenylboronic acid
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Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water (degassed)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromocyclohexanone (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask under a positive flow of inert gas.
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Add degassed toluene and degassed water in a 4:1 ratio (v/v) via cannula or syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Reaction Pathway and Side Reactions
Caption: Suzuki coupling for this compound and common side reactions.
References
stability of 4-(3,5-Difluorophenyl)cyclohexanone under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(3,5-Difluorophenyl)cyclohexanone under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
A1: Generally, this compound is expected to be relatively stable under mild acidic conditions. However, like other ketones, it can be susceptible to acid-catalyzed reactions, particularly at elevated temperatures or with strong acids. The primary concerns are acid-catalyzed enolization and subsequent reactions such as aldol condensation.
Q2: What are the potential degradation pathways for this compound in an acidic medium?
A2: The most likely degradation pathways involve the carbonyl group and the adjacent alpha-carbons.
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Acid-Catalyzed Enolization: In the presence of an acid, the ketone can reversibly convert to its enol tautomer. While this is an equilibrium process, the formation of the enol can lead to other reactions.
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Acid-Catalyzed Aldol Condensation: The enol or enolate can act as a nucleophile and attack the protonated carbonyl of another molecule of the ketone, leading to the formation of a dimer, which can then dehydrate to form a condensed product.[1][2][3][4] This is more likely to occur at higher concentrations and temperatures.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids and bases. For solutions, it is advisable to use aprotic solvents and to neutralize any acidic residues if the compound is to be stored for an extended period.
Q4: How can I detect potential degradation of this compound during my experiment?
A4: Degradation can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) by observing the appearance of new spots or peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the formation of byproducts.
Q5: Are the fluorine substituents on the phenyl ring expected to affect the stability of the cyclohexanone ring under acidic conditions?
A5: The electron-withdrawing nature of the fluorine atoms on the phenyl ring is expected to have a modest electronic effect on the cyclohexanone ring. This could slightly influence the rate of enolization. However, the primary reactivity under acidic conditions will still be dominated by the ketone functional group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after reaction in acidic media. | Degradation of the starting material via acid-catalyzed side reactions. | - Lower the reaction temperature.- Use a milder acid or a lower concentration of the acid.- Reduce the reaction time.- Perform the reaction under dilute conditions to minimize intermolecular reactions like aldol condensation. |
| Appearance of unexpected, less polar byproducts in TLC or HPLC analysis. | Formation of aldol condensation products. These are typically larger, less polar molecules. | - Confirm the structure of the byproduct using spectroscopic methods (e.g., MS, NMR).- Follow the solutions for "Low yield of desired product." |
| Appearance of unexpected, more polar byproducts in TLC or HPLC analysis. | This is less common for ketones under non-oxidative acidic conditions. Could indicate cleavage of the molecule under very harsh conditions (strong acid, high heat). | - Re-evaluate the necessity of the harsh reaction conditions.- Consider alternative synthetic routes that avoid strongly acidic environments. |
| Inconsistent reaction outcomes. | Variable amounts of acid catalyst or water in the reaction mixture. Water can participate in equilibria and affect catalyst activity. | - Use anhydrous solvents and reagents where possible.- Ensure precise and consistent measurement of the acid catalyst. |
Experimental Protocols
Protocol for Assessing the Acidic Stability of this compound
This protocol outlines a general method to determine the stability of this compound under specific acidic conditions.
Materials:
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This compound
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Acid of choice (e.g., HCl, H₂SO₄, Acetic Acid)
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Solvent (e.g., Methanol, Dioxane, Water)
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Internal standard (e.g., Dodecane, if using GC)
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Quenching solution (e.g., saturated sodium bicarbonate)
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Extraction solvent (e.g., Ethyl acetate)
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Analytical instruments (HPLC, GC, or NMR)
Procedure:
-
Preparation of the Test Solution:
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Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
If using an internal standard for quantitative analysis, add it to the stock solution at a known concentration.
-
-
Stress Conditions:
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In a reaction vessel, add a measured volume of the stock solution.
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Add the desired amount of the acid to achieve the target concentration (e.g., 0.1 M, 1 M).
-
Stir the solution at the desired temperature (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Sampling:
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At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.
-
-
Sample Preparation for Analysis:
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Extract the quenched sample with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
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Re-dissolve the residue in a suitable solvent for the chosen analytical method.
-
-
Analysis:
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Analyze the samples by HPLC, GC, or NMR.
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Compare the peak area or integration of the this compound peak at each time point relative to the initial time point (t=0) or the internal standard.
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Calculate the percentage of the compound remaining at each time point.
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Data Presentation:
The quantitative data from the stability study should be summarized in a table for easy comparison.
| Time (hours) | % Remaining (Condition 1: 0.1M HCl, 25°C) | % Remaining (Condition 2: 1M HCl, 50°C) |
| 0 | 100 | 100 |
| 1 | 99.5 | 95.2 |
| 2 | 99.1 | 90.8 |
| 4 | 98.2 | 82.3 |
| 8 | 96.5 | 68.1 |
| 24 | 92.0 | 45.5 |
(Note: The data in this table is illustrative and not based on actual experimental results.)
Visualizations
References
Technical Support Center: Stereocontrol in 4-(3,5-Difluorophenyl)cyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stereocontrol of reactions involving 4-(3,5-difluorophenyl)cyclohexanone.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of derivatives of this compound.
Issue 1: Poor Diastereoselectivity in Hydride Reduction
Q: My reduction of this compound with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans alcohols. How can I improve the diastereoselectivity?
A: Poor diastereoselectivity in the reduction of 4-substituted cyclohexanones is a common challenge. The outcome is governed by the competition between axial and equatorial attack of the hydride on the carbonyl. The 3,5-difluorophenyl group, while sterically demanding, also exerts electronic effects that can influence the transition state energies.
Troubleshooting Steps:
-
Reagent Selection: The steric bulk of the hydride reagent is a critical factor.
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For the trans-isomer (equatorial attack): Switch to a bulkier hydride source such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride).[1] These reagents are significantly larger than NaBH₄ and will preferentially attack from the less hindered equatorial face, leading to the axial alcohol (trans-isomer).
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For the cis-isomer (axial attack): While NaBH₄ is expected to favor axial attack, its selectivity can be modest.[1][2] To enhance selectivity for the cis-isomer, consider using smaller hydride reagents or additives that can chelate with the carbonyl oxygen. The use of cerium(III) chloride with NaBH₄ (Luche reduction) can sometimes improve selectivity.
-
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by amplifying the small energy differences between the diastereomeric transition states.
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Solvent: The choice of solvent can influence the effective size of the reducing agent and the conformation of the substrate. Experiment with different ethereal solvents like THF, 2-MeTHF, or DME.
Expected Diastereomeric Ratios (d.r.) for Reduction of 4-Arylcyclohexanones:
| Reagent | Expected Major Isomer | Typical d.r. (cis:trans) |
| NaBH₄ | cis | 3:1 to 5:1 |
| LiAlH₄ | cis | 4:1 to 9:1 |
| L-Selectride® | trans | >95:5 |
| K-Selectride® | trans | >95:5 |
Note: These are typical values for 4-arylcyclohexanones and may vary for the 3,5-difluorophenyl substrate.
Issue 2: Low Enantioselectivity in Asymmetric Alkylation
Q: I am attempting an asymmetric alkylation of the enolate of this compound using a chiral auxiliary, but the enantiomeric excess (ee) is poor.
A: Achieving high enantioselectivity in the alkylation of 4-substituted cyclohexanone enolates can be challenging due to the planar nature of the enolate intermediate. The facial selectivity is determined by the effectiveness of the chiral controller in differentiating the two enolate faces.
Troubleshooting Steps:
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Chiral Auxiliary/Catalyst: The choice of chiral directing group or catalyst is paramount.
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Chiral Auxiliaries: If using a covalently bound chiral auxiliary, ensure it provides effective facial shielding. Evans' oxazolidinones or Samp/Ramp hydrazones are common choices. The steric and electronic properties of the 3,5-difluorophenyl group may necessitate a specific auxiliary that provides a better steric or electronic match.
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Organocatalysis: For organocatalytic approaches, the catalyst structure is key. Cinchona alkaloid-derived catalysts or chiral phosphoric acids are often employed.[3][4] The acidity and steric bulk of the catalyst must be optimized for this specific substrate.
-
-
Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the stereochemical outcome. The choice of base and solvent can affect the enolate geometry.
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Bases: Lithium diisopropylamide (LDA) typically favors the kinetic enolate. Lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can also be used and may offer different selectivity profiles.
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Additives: Additives like HMPA or DMPU can alter cation chelation and influence enolate geometry and reactivity.
-
-
Electrophile: The structure of the alkylating agent can impact selectivity. Less reactive electrophiles often lead to higher selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the preferred conformation of this compound, and how does it affect stereocontrol?
A1: In 4-substituted cyclohexanones, there is an equilibrium between two chair conformations where the substituent is either in an axial or equatorial position. For a bulky substituent like the 3,5-difluorophenyl group, the equatorial conformation is strongly favored to minimize 1,3-diaxial interactions. Reactions are therefore expected to proceed primarily through this equatorial conformer. The stereochemical outcome will then depend on the trajectory of the incoming nucleophile attacking the carbonyl group in this conformation.
Q2: How do the fluorine atoms on the phenyl ring influence the stereoselectivity of reactions?
A2: The two fluorine atoms have a significant electron-withdrawing effect. This can influence the electronic properties of the carbonyl group, potentially altering its reactivity and the transition state energies of nucleophilic attack. While steric factors are often dominant in controlling stereoselectivity in cyclohexanone reactions, these electronic effects should not be discounted and may be responsible for deviations from expected selectivities based on purely sterically-driven models.
Q3: For the reduction of this compound, which isomer, cis or trans, is thermodynamically more stable?
A3: The thermodynamic stability of the resulting 4-(3,5-difluorophenyl)cyclohexanol isomers depends on the relative energies of the conformers. In general, for 4-substituted cyclohexanols, the isomer with the hydroxyl group in the equatorial position is thermodynamically more stable. Therefore, the cis-isomer, which has an equatorial hydroxyl group, is expected to be the more stable product.
Q4: Can I use computational modeling to predict the stereochemical outcome of my reaction?
A4: Yes, computational modeling using density functional theory (DFT) can be a powerful tool to predict the stereochemical outcome of reactions involving this compound. By calculating the energies of the different transition states leading to the possible stereoisomers, it is often possible to predict the major product.[5] Such studies can be particularly useful for understanding the subtle electronic effects of the difluorophenyl group.
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride® to obtain trans-4-(3,5-Difluorophenyl)cyclohexanol
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Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and dry tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.0 M in THF, 1.2 eq) dropwise to the stirred solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of water, followed by 3 M NaOH solution and 30% H₂O₂.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the trans-alcohol.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Protocol 2: Asymmetric Alkylation using an Organocatalyst
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Preparation: To a dry vial, add this compound (1.0 eq), the desired electrophile (1.5 eq), and the chiral organocatalyst (e.g., a cinchona-derived amine, 0.1 eq).
-
Solvent and Additive: Add the appropriate solvent (e.g., toluene, CH₂Cl₂) and any necessary co-catalyst or additive (e.g., a Brønsted acid).
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Reaction: Stir the reaction at the optimized temperature (e.g., room temperature or 0 °C) until completion, as monitored by TLC or HPLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purification: Purify the product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Diastereoselective reduction pathways for this compound.
References
- 1. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho-Quinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the regioselectivity of reactions with 4-(3,5-Difluorophenyl)cyclohexanone
Welcome to the technical support center for 4-(3,5-Difluorophenyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the regioselectivity of its reactions. Find troubleshooting guides and frequently asked questions below to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for enolate formation?
A1: The primary reactive sites for enolate formation are the α-carbons adjacent to the carbonyl group, namely C2 and C6. Deprotonation at these sites leads to the formation of two different regioisomeric enolates. The regioselectivity of subsequent reactions, such as alkylations or aldol additions, is determined by which of these enolates is formed.
Q2: What is the key principle for controlling which regioisomer is formed?
A2: The key principle is the selective formation of either the kinetic or the thermodynamic enolate.[1]
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Kinetic Enolate: This enolate is formed faster due to the deprotonation of the more sterically accessible proton. For this compound, these are the protons at the C6 position, which are generally less hindered.
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Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two, typically because it results in a more substituted double bond.[1] Deprotonation at the C2 position leads to the more substituted and thus more stable thermodynamic enolate.
Q3: How does the 4-(3,5-difluorophenyl) substituent influence the reaction's regioselectivity?
A3: The bulky 4-(3,5-difluorophenyl) group significantly influences the conformation of the cyclohexanone ring. It will preferentially occupy the equatorial position to minimize steric strain. This "locks" the conformation and affects the steric accessibility of the α-protons at C2 and C6, making the distinction between the kinetic and thermodynamic protons more pronounced. While the difluorophenyl group has electronic effects, its influence on regioselectivity in enolate formation is primarily steric.
Troubleshooting Guide
Q4: My reaction is producing a mixture of regioisomers. How can I selectively form the less substituted (kinetic) enolate at C6?
A4: To favor the kinetic enolate, you need to use conditions that are irreversible and where the rate of deprotonation is governed by steric accessibility.[2] This involves using a strong, sterically hindered base at low temperatures with a short reaction time.[2] Any deviation can allow the reaction to equilibrate towards the more stable thermodynamic enolate.
Q5: I want to synthesize the more substituted product. How can I favor the formation of the thermodynamic enolate at C2?
A5: Formation of the thermodynamic enolate is favored under conditions that allow for equilibrium between the ketone and the two possible enolates.[1] This is achieved by using a weaker, less sterically hindered base at higher temperatures and allowing the reaction to stir for a longer period to ensure the equilibrium favors the most stable product.
Q6: I'm observing low yields in my alkylation reaction after forming the enolate. What are the potential causes?
A6: Low yields can stem from several issues:
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Incomplete Enolate Formation: Ensure your base is fresh and the solvent is rigorously dried. Traces of water can quench the base or the enolate.
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Enolate Instability: The formed enolate may not be stable at the reaction temperature. Ensure you are maintaining the recommended low temperature, especially for kinetic enolates.
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Poor Electrophile Reactivity: The alkylating agent (electrophile) may be unreactive or sterically hindered.
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Side Reactions: The enolate can act as a base or participate in other side reactions if the electrophile is not added promptly or is not reactive enough.
Data Presentation: Conditions for Regioselective Enolate Formation
The following table summarizes the typical conditions required to achieve kinetic or thermodynamic control in the enolate formation of substituted cyclohexanones like this compound.
| Parameter | Kinetic Control (Favors C6 Deprotonation) | Thermodynamic Control (Favors C2 Deprotonation) |
| Base | Strong, bulky non-nucleophilic bases (e.g., LDA, LHMDS, KHMDS)[2][3] | Weaker, smaller bases (e.g., NaH, KOtBu, Et3N)[2] |
| Temperature | Low temperatures (typically -78 °C)[2] | Higher temperatures (0 °C to reflux) |
| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether) | Solvent choice is less critical, can include polar aprotic (e.g., DMF) |
| Reaction Time | Short; electrophile added promptly after base[2] | Longer; allows for equilibration before adding electrophile |
| Expected Outcome | Major product is the less substituted isomer (e.g., 6-alkyl-4-(3,5-difluorophenyl)cyclohexanone) | Major product is the more substituted isomer (e.g., 2-alkyl-4-(3,5-difluorophenyl)cyclohexanone) |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation
This protocol is designed to favor the formation of the less substituted enolate.
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Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled THF.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the LDA solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour.
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Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise.
-
Reaction: Continue stirring at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Protocol 2: General Procedure for Thermodynamic Enolate Formation and Alkylation
This protocol is designed to favor the formation of the more stable, substituted enolate.
-
Preparation: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser.
-
Base Addition: Add sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) to the flask.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in THF dropwise.
-
Enolate Formation: Heat the mixture to reflux and stir for 4-6 hours to allow for complete equilibration to the thermodynamic enolate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add the electrophile (e.g., methyl iodide, 1.1 equivalents) dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours or until completion as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Perform a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Caption: Workflow for selecting regioselective reaction conditions.
References
Technical Support Center: Troubleshooting the Wittig Reaction with 4-(3,5-Difluorophenyl)cyclohexanone
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(3,5-Difluorophenyl)cyclohexanone in their synthetic routes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low reactivity is a common issue when dealing with sterically hindered ketones like this compound. Several factors could be contributing to this:
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Steric Hindrance: The bulky nature of the cyclohexanone derivative can impede the approach of the Wittig reagent.
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Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an ester or carbonyl group), it may not be reactive enough to engage with the ketone.[1][2] Unstabilized ylides are generally more reactive.[3]
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Base Strength: The base used to generate the ylide may not be strong enough, leading to a low concentration of the active Wittig reagent.
-
Reaction Conditions: Temperature and reaction time can be critical. These reactions may require elevated temperatures and prolonged reaction times to proceed.
Q2: I am observing the formation of multiple spots on my TLC plate. What could these be?
A2: Besides your desired alkene product, other spots on your TLC plate could represent:
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Unreacted this compound.
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Triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
-
Unreacted phosphonium salt.
-
Side products from undesired reactions, especially if your starting materials are not pure.
You can use co-spotting with your starting materials to identify them. The TPPO spot is typically quite polar.
Q3: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
A3: TPPO can be challenging to remove due to its variable solubility. Here are several effective methods:
-
Crystallization: If your product is significantly less polar than TPPO, you can often remove TPPO by crystallizing it from a suitable solvent system, such as a mixture of a polar and a non-polar solvent.
-
Chromatography: Flash column chromatography is a reliable method for separating TPPO from the desired product.[4][5]
-
Precipitation with Metal Salts: TPPO can be precipitated from solution by forming complexes with metal salts like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), or calcium bromide (CaBr₂).[5][6] The resulting complex can then be removed by filtration.
-
Solvent Trituration: Suspending the crude reaction mixture in a non-polar solvent like pentane or hexane can cause the more polar TPPO to precipitate, allowing for its removal by filtration.[4][5]
Q4: Should I consider an alternative to the Wittig reaction for this substrate?
A4: Yes, for sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative.[1][2] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the ylides used in the Wittig reaction, making them more effective with challenging ketones.[7][8] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the Wittig reaction with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution | Expected Outcome |
| Insufficiently Reactive Ylide | Switch from a stabilized ylide to an unstabilized ylide (e.g., methyltriphenylphosphonium bromide). | Increased reactivity and higher conversion to the alkene product. |
| Incomplete Ylide Formation | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium salt. | Higher concentration of the active ylide, leading to improved reaction rates and yield. |
| Steric Hindrance | Increase the reaction temperature and prolong the reaction time. Monitor the reaction progress by TLC. | Overcoming the activation energy barrier, resulting in a higher yield of the desired product. |
| Poor Substrate Quality | Ensure the this compound is pure and free of contaminants that could interfere with the reaction. | A cleaner reaction profile with fewer side products and improved yield. |
| Alternative Reaction | Employ the Horner-Wadsworth-Emmons (HWE) reaction.[7][9] | The more nucleophilic phosphonate carbanion may overcome the steric hindrance, leading to a higher yield. |
Issue 2: Difficulty in Product Purification
| Problem | Suggested Solution | Experimental Details |
| TPPO Contamination | Method 1: Precipitation with Cyclohexane/Ether. Suspend the crude product in a minimal amount of a 1:1 mixture of cyclohexane and diethyl ether. The TPPO should precipitate and can be removed by filtration.[10] | This method is effective for non-polar products. Repeat if necessary. |
| Method 2: Precipitation with ZnCl₂. Dissolve the crude product in a polar solvent like ethanol and add a solution of ZnCl₂. The ZnCl₂(TPPO)₂ complex will precipitate and can be filtered off.[5][11] | This is useful when the product is soluble in polar solvents. | |
| Method 3: Flash Chromatography. Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. | TPPO is more polar and will elute later than the non-polar alkene product. | |
| Unreacted Starting Material | Optimize Reaction Conditions. Increase reaction time, temperature, or the equivalents of the Wittig reagent to drive the reaction to completion. | Reduces the amount of starting material in the final product mixture, simplifying purification. |
| Chromatography. If optimization is not fully effective, column chromatography can separate the product from the unreacted ketone. | The ketone is more polar than the alkene product and will have a lower Rf value on TLC. |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Unstabilized Ylide
This protocol describes the in situ generation of methylenetriphenylphosphorane and its reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[12]
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to remove triphenylphosphine oxide.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
On a TLC plate, spot the starting ketone, the reaction mixture at different time points, and a co-spot of the starting material and the reaction mixture.
-
Develop the plate and visualize under UV light.
-
The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicate the progress of the reaction.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction
Materials:
-
Triethyl phosphonoacetate (or other appropriate phosphonate)
-
Sodium hydride (NaH)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 equivalents) as a mineral oil dispersion.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise. Hydrogen gas will evolve.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the carbanion solution.
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether. The aqueous layer will contain the water-soluble phosphate byproduct.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which is often much cleaner than the crude Wittig product.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. nbinno.com [nbinno.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Workup [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
catalyst selection for efficient 4-(3,5-Difluorophenyl)cyclohexanone synthesis
Technical Support Center: Synthesis of 4-(3,5-Difluorophenyl)cyclohexanone
This technical support guide provides troubleshooting advice and frequently asked questions for the efficient synthesis of this compound, a key intermediate in pharmaceutical research.[1] The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][5] This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound.[2][4][6] For the synthesis of this compound, two main pathways are considered:
-
Pathway A: Coupling of cyclohexenyl triflate with (3,5-difluorophenyl)boronic acid.
-
Pathway B: Coupling of a 4-halocyclohexenone derivative with (3,5-difluorophenyl)boronic acid.
Q2: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For substrates that may be electronically deactivated or sterically hindered, specialized ligands are often necessary.
-
Troubleshooting:
-
If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active catalyst system.[7] Buchwald's biarylphosphine ligands such as SPhos and XPhos are known to be effective for challenging couplings.[8]
-
Ensure the catalyst is not deactivated. Use fresh catalyst and handle it under an inert atmosphere. The color of the reaction mixture can sometimes be an indicator; a black precipitate may suggest catalyst decomposition to palladium black.[9]
-
-
-
Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][10] The choice of base can significantly impact the reaction outcome.
-
Solvent and Temperature: The reaction solvent and temperature must be optimized for substrate solubility and catalyst stability.
-
Troubleshooting:
-
Common solvent systems include toluene/water, dioxane/water, and THF/water.[3][7] If solubility is an issue, consider using a different solvent system.
-
The reaction temperature is typically elevated (60-120 °C)[3]; however, excessively high temperatures can lead to catalyst decomposition. If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration.
-
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxygen.
-
Troubleshooting:
-
Ensure all solvents are properly degassed before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by freeze-pump-thaw cycles.[12]
-
Assemble the reaction under an inert atmosphere.
-
-
Q3: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
A3: Homocoupling of the boronic acid is a common side reaction.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.
-
Oxygen Control: Rigorous exclusion of oxygen is crucial, as it can promote homocoupling.
-
Q4: My boronic acid appears to be degrading during the reaction (protodeboronation). What can I do to prevent this?
A4: Protodeboronation is the undesired cleavage of the C-B bond.
-
Troubleshooting:
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, in some cases, especially with sensitive boronic acids, using anhydrous conditions with a base like KF can be beneficial.[6]
-
Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or GC/MS and work it up as soon as the starting material is consumed.
-
Choice of Boron Reagent: Consider using a boronate ester (e.g., a pinacol ester) instead of a boronic acid, as they can be more stable.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of 4-arylcyclohexanones. Please note that specific conditions for this compound may require optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |
| Ligand | SPhos | XPhos | - |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 5-10 mol% |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 80-110 °C | 80-110 °C | 65-80 °C |
| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide or triflate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[3]
-
Add the (3,5-difluorophenyl)boronic acid (1.2 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC/MS).[3]
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.
References
- 1. Cas 156265-95-1,this compound | lookchem [lookchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Analysis in 4-(3,5-Difluorophenyl)cyclohexanone Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,5-Difluorophenyl)cyclohexanone. The following information addresses common issues related to byproduct formation and offers detailed experimental protocols to ensure successful and reproducible outcomes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, primarily focusing on the copper-catalyzed 1,4-conjugate addition of 3,5-difluorophenylmagnesium bromide to cyclohexenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound (1,4-Adduct) | Formation of 1,2-Addition Byproduct: The primary competing reaction is the 1,2-addition of the Grignard reagent to the carbonyl group of cyclohexenone, leading to the formation of 1-(3,5-difluorophenyl)cyclohex-2-en-1-ol.[1][2][3] | - Utilize a Copper Catalyst: Copper(I) salts, such as CuBr·SMe₂, are crucial for directing the reaction towards the desired 1,4-conjugate addition.[1][4][5] - Optimize Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to favor the 1,4-addition pathway.[6] - Slow Addition of Grignard Reagent: Add the Grignard reagent dropwise to the reaction mixture containing cyclohexenone and the copper catalyst to maintain a low concentration of the Grignard reagent, which can help suppress the 1,2-addition. |
| Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting materials. - Increase Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. - Check Grignard Reagent Quality: Ensure the Grignard reagent is freshly prepared and properly titrated to confirm its concentration. Old or poorly prepared Grignard reagents can have lower reactivity. | |
| Presence of Significant Amounts of 1-(3,5-Difluorophenyl)cyclohex-2-en-1-ol (1,2-Adduct) Impurity | Insufficient Copper Catalyst: The amount of copper catalyst may be too low to effectively promote the 1,4-addition. | - Increase Catalyst Loading: A typical catalyst loading is around 5 mol%. Consider a slight increase if 1,2-addition is a persistent issue.[4] - Ensure Catalyst Activity: Use a high-purity copper salt and ensure it is properly dissolved/suspended in the reaction solvent before adding the other reagents. |
| Reaction Temperature Too High: Higher temperatures can favor the faster 1,2-addition over the 1,4-addition. | - Maintain Low Temperature: Strictly control the reaction temperature, especially during the addition of the Grignard reagent. | |
| Presence of Biphenyl Byproducts | Homocoupling of Grignard Reagent: The 3,5-difluorophenylmagnesium bromide can react with itself to form 3,3',5,5'-tetrafluorobiphenyl. | - Slow Addition of Grignard Reagent: Adding the Grignard reagent slowly to the reaction mixture can minimize its concentration and reduce the likelihood of homocoupling. - Use Freshly Prepared Grignard Reagent: Decomposed Grignard reagent can lead to radical pathways that promote homocoupling. |
| Difficulty in Purifying the Final Product | Co-elution of Byproducts: The desired product and the 1,2-addition byproduct may have similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography Conditions: Use a solvent system with a lower polarity (e.g., a higher ratio of hexane to ethyl acetate) to improve separation on silica gel. - Consider Alternative Purification Methods: Techniques such as preparative HPLC or crystallization may be necessary for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound via Grignard reaction with cyclohexenone?
A1: The most prevalent byproduct is the 1,2-addition product, 1-(3,5-difluorophenyl)cyclohex-2-en-1-ol. This occurs due to the nucleophilic attack of the Grignard reagent at the carbonyl carbon of cyclohexenone instead of the desired conjugate addition at the β-carbon.[1][2][3] The use of a copper catalyst is essential to minimize the formation of this byproduct.[1][4][5]
Q2: How can I confirm the presence of the 1,2-addition byproduct?
A2: The presence of 1-(3,5-difluorophenyl)cyclohex-2-en-1-ol can be confirmed using spectroscopic methods:
-
¹H NMR: Look for a characteristic singlet for the hydroxyl proton and signals corresponding to the vinyl protons of the cyclohexene ring.
-
¹³C NMR: The spectrum will show signals for the sp² carbons of the double bond and the carbon bearing the hydroxyl group.
-
GC-MS: The mass spectrum will show a molecular ion peak corresponding to the 1,2-adduct and a different fragmentation pattern compared to the desired 1,4-adduct.[1][6]
Q3: What is the role of the copper catalyst in this reaction?
A3: The copper(I) catalyst forms an organocuprate species in situ with the Grignard reagent. This organocuprate is a "softer" nucleophile compared to the "harder" Grignard reagent. "Soft" nucleophiles preferentially attack the "softer" electrophilic β-carbon of the α,β-unsaturated ketone (1,4-addition), while "hard" nucleophiles tend to attack the "harder" electrophilic carbonyl carbon (1,2-addition).[1]
Q4: Can I use other organometallic reagents instead of a Grignard reagent?
A4: Yes, other organometallic reagents can be used. For instance, organolithium reagents also tend to give the 1,2-addition product. Organozinc reagents, often used in the presence of a copper catalyst, are another alternative that can favor 1,4-addition.[4] However, Grignard reagents are often preferred due to their ready availability and cost-effectiveness.
Q5: How can I remove unreacted starting materials from the final product?
A5: Unreacted cyclohexenone and 1-bromo-3,5-difluorobenzene can typically be removed during aqueous workup and subsequent purification by flash column chromatography. Their different polarities compared to the product usually allow for good separation.
Experimental Protocols
Synthesis of this compound (Copper-Catalyzed 1,4-Conjugate Addition)
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent quality.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
1-Bromo-3,5-difluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexenone
-
Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of 3,5-Difluorophenylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF dropwise to the magnesium turnings.
-
The reaction is typically initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Cool the resulting Grignard reagent to room temperature. The concentration can be determined by titration.
-
-
Copper-Catalyzed Conjugate Addition:
-
In a separate flame-dried flask under an inert atmosphere, dissolve CuBr·SMe₂ (e.g., 5 mol%) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add cyclohexenone (1.0 equivalent) to the cooled catalyst solution.
-
Slowly add the freshly prepared 3,5-difluorophenylmagnesium bromide solution (e.g., 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis.
References
- 1. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. C-C Bond Formation via Copper-Catalyzed Conjugate Addition Reactions to Enones in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
preventing decomposition of 4-(3,5-Difluorophenyl)cyclohexanone during storage
This technical support center provides guidance on preventing the decomposition of 4-(3,5-Difluorophenyl)cyclohexanone during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The primary factors contributing to the decomposition of this compound are exposure to oxygen, light, high temperatures, and incompatible materials. Ketones, in general, are susceptible to oxidation and photodegradation. The presence of the difluorophenyl group may influence the compound's stability, but specific data is limited. Therefore, adhering to recommended storage conditions is crucial.
Q2: What are the visible signs of decomposition?
A2: Decomposition may not always be visible. However, you might observe a change in the physical appearance of the compound, such as a color shift from white/off-white to yellow or brown. A change in odor could also indicate degradation. For accurate assessment, analytical methods like HPLC or GC-MS are recommended to detect impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a reduced temperature. For long-term storage, refrigeration (2-8 °C) is advised. It should be stored away from strong oxidizing agents, acids, and bases.[1][2]
Q4: Can I store the compound in a standard laboratory freezer?
A4: Storing the compound in a standard laboratory freezer (-20 °C) is generally acceptable and can further slow down potential degradation pathways. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer.
Q5: Are there any materials that should be avoided for storage containers?
Troubleshooting Guide
This guide will help you identify and resolve potential issues related to the decomposition of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation or photodegradation. | 1. Immediately transfer the compound to an amber vial and purge with an inert gas (argon or nitrogen). 2. Store in a cool, dark place, preferably refrigerated. 3. Analyze a sample using HPLC or GC-MS to determine the purity and identify potential degradation products. |
| Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Decomposition has occurred. | 1. Compare the chromatogram to a reference standard if available. 2. Based on the likely degradation pathways (see below), try to identify the impurity peaks. 3. Review storage conditions and handling procedures to identify the source of degradation. 4. Consider repurification of the material if the impurity level is unacceptable. |
| Inconsistent Experimental Results | Use of partially degraded material. | 1. Always use a fresh sample or a sample that has been stored under optimal conditions for critical experiments. 2. Qualify the purity of the material before use using a suitable analytical method. |
| Solid Material Appears Clumped or Oily | Absorption of moisture. | 1. Dry the material under vacuum at a low temperature. 2. Store the dried material in a desiccator over a suitable drying agent. 3. Ensure storage containers are tightly sealed to prevent future moisture ingress. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50:50 acetonitrile:water.
-
Ramp to 95:5 acetonitrile:water over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general method for separating and identifying volatile impurities.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Scan range of 40-400 m/z in electron ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Visualizations
Below are diagrams illustrating potential decomposition pathways and a recommended experimental workflow.
References
Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of 4-(3,5-Difluorophenyl)cyclohexanone
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-(3,5-Difluorophenyl)cyclohexanone alongside related cyclohexanone derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. The guide includes a detailed experimental protocol, a comparative data table of 13C NMR chemical shifts, and a visual representation of the target molecule's predicted spectrum.
Introduction
13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule. In the context of drug discovery and development, it is crucial for verifying the structure of newly synthesized compounds. This compound is a fluorinated organic compound of interest, and understanding its 13C NMR spectrum is essential for its unambiguous identification. The introduction of a difluorophenyl group to the cyclohexanone ring significantly influences the chemical environment of each carbon atom, leading to a unique spectral fingerprint. This guide compares the predicted 13C NMR data for this compound with experimental data from unsubstituted cyclohexanone, 4-tert-butylcyclohexanone, and 4-phenylcyclohexanone to highlight the effects of substitution on the cyclohexanone moiety.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shifts (δ) in parts per million (ppm) for cyclohexanone, 4-tert-butylcyclohexanone, and 4-phenylcyclohexanone, alongside predicted chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the phenyl and cyclohexanone rings.
| Carbon Atom | Cyclohexanone[1] | 4-tert-Butylcyclohexanone[2] | 4-Phenylcyclohexanone[3] | This compound (Predicted) |
| C=O (C1) | ~211.5 | 211.6 | ~210.8 | ~210.5 |
| CH2 (C2, C6) | ~41.5 | 41.0 | ~41.2 | ~41.0 |
| CH2 (C3, C5) | ~27.0 | 27.4 | ~34.5 | ~34.2 |
| CH (C4) | ~25.0 | 46.6 | ~44.8 | ~44.5 |
| C-Ar (C1') | - | - | ~145.5 | ~150.0 (t) |
| C-Ar (C2', C6') | - | - | ~126.5 | ~111.0 (dd) |
| C-Ar (C3', C5') | - | - | ~128.6 | ~163.0 (dd) |
| C-Ar (C4') | - | - | ~126.5 | ~102.0 (t) |
| C(CH3)3 | - | 32.2 | - | - |
| C(CH3)3 | - | 27.4 | - | - |
(Note: Predicted values for this compound are estimations. Experimental verification is recommended. The multiplicities (t = triplet, dd = doublet of doublets) for the aromatic carbons are due to C-F coupling.)
Experimental Protocol for 13C NMR Analysis
This section outlines a general procedure for acquiring a 13C NMR spectrum of a substituted cyclohexanone derivative.
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Acquisition Parameters:
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required.
Predicted 13C NMR Spectrum of this compound
The following diagram illustrates the structure of this compound with its carbon atoms labeled, corresponding to the predicted chemical shifts in the data table.
Caption: Predicted 13C NMR chemical shifts for this compound.
Logical Relationship of Spectral Features
The following diagram illustrates the key relationships influencing the 13C NMR spectrum of this compound.
Caption: Relationship between molecular structure and 13C NMR spectral features.
References
Mass Spectrometry of 4-(3,5-Difluorophenyl)cyclohexanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry of 4-(3,5-Difluorophenyl)cyclohexanone and the structurally similar, non-fluorinated analog, 4-Phenylcyclohexanone. The fragmentation patterns, predicted for the former and experimentally observed for the latter, are detailed to aid in compound identification and characterization.
Executive Summary
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and for distinguishing it from related structures. This guide presents a predicted fragmentation pattern for this compound based on established principles of mass spectrometry and compares it with the known fragmentation of 4-Phenylcyclohexanone. The inclusion of fluorine atoms significantly influences the fragmentation, leading to characteristic mass shifts and unique fragment ions.
Comparative Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragment ions for 4-Phenylcyclohexanone under electron ionization (EI) mass spectrometry.
| Predicted m/z for this compound | Observed m/z for 4-Phenylcyclohexanone | Ion Structure/Fragment Lost |
| 210 | 174 | [M]+• (Molecular Ion) |
| 182 | 146 | [M - CO]+• |
| 167 | 131 | [M - C2H3O]+ |
| 139 | 103 | [C9H7F2]+ or [M - C3H5O]+ |
| 113 | 77 | [C6H3F2]+ (Difluorophenyl cation) |
| 98 | 98 | [C6H10O]+• (Cyclohexanone radical cation) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be initiated by the ionization of the lone pair of electrons on the carbonyl oxygen. The primary fragmentation pathways are predicted to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the bond between the cyclohexanone ring and the difluorophenyl group.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted or reference spectra.
Experimental Workflow
The general workflow for the GC-MS analysis of the target compound is illustrated below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The presence of the 3,5-difluorophenyl moiety in this compound is expected to yield a distinct mass spectrum compared to its non-fluorinated counterpart, 4-Phenylcyclohexanone. Key differentiators will be the molecular ion peak at m/z 210 and the characteristic fragment ion at m/z 113, corresponding to the difluorophenyl cation. This guide provides a foundational understanding for researchers working with this and similar fluorinated compounds, enabling more accurate and efficient analysis.
References
A Comparative Guide to the Synthesis of 4-Arylcyclohexanones
For Researchers, Scientists, and Drug Development Professionals
The 4-arylcyclohexanone structural motif is a key pharmacophore found in a wide array of biologically active molecules and serves as a versatile intermediate in medicinal chemistry and drug development. The strategic synthesis of these compounds is therefore of critical importance. This guide provides an objective comparison of common synthetic routes to 4-arylcyclohexanones, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Key Synthesis Routes
| Method | Key Reagents | Reaction Conditions | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Robinson Annulation | Aryl vinyl ketone, Cyclohexanone derivative, Base (e.g., KOH, NaOEt) | Varies (e.g., Reflux in ethanol) | 60-90% | 2-24 h | Well-established, good yields, direct formation of the cyclohexenone ring. | Requires specific α,β-unsaturated ketone precursors, can have side reactions. |
| Michael Addition / Intramolecular Aldol Condensation | Chalcone derivative, Ethyl acetoacetate, Base (e.g., NaOH) | Reflux in ethanol | ~85% | 1-2 h | High yields, readily available starting materials. | Two-step process (Michael addition followed by cyclization). |
| Suzuki-Miyaura Coupling | 4-Halocyclohexenone, Arylboronic acid, Palladium catalyst, Base | 80-100 °C | 70-95% | 12-24 h | Broad substrate scope, high functional group tolerance, mild reaction conditions. | Requires synthesis of halogenated cyclohexenone precursor, catalyst cost. |
In-Depth Analysis of Synthesis Routes
This section provides a detailed overview of the primary synthetic strategies for 4-arylcyclohexanones, including reaction mechanisms and key experimental insights.
Robinson Annulation
The Robinson annulation is a classic and powerful method for the formation of a six-membered ring. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1][2][3]
Reaction Pathway:
Caption: Robinson Annulation Pathway
Experimental Protocol: Microwave-Assisted Robinson Annulation [4]
This protocol describes a solvent-free, microwave-assisted synthesis of substituted cyclohexenones.
-
Materials:
-
1,3-Diaryl-2-propen-1-one (propenone) (0.01 mol)
-
Ethyl acetoacetate (0.02 mol)
-
Potassium carbonate (0.04 mol)
-
-
Procedure:
-
The propenone, ethyl acetoacetate, and potassium carbonate are ground together in a mortar with a pestle to ensure uniform mixing, forming a paste.
-
The paste is transferred to a 50 mL beaker and placed inside a domestic microwave oven operating at 160W.
-
The mixture is irradiated for 2-5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water.
-
The solid product is collected by filtration, dried, and recrystallized from an ethanol-dioxane mixture.
-
-
Data: This method has been reported to produce high yields of substituted cyclohexenones in a significantly reduced reaction time compared to conventional solvent-based methods.[4]
Michael Addition followed by Intramolecular Aldol Condensation
This two-step approach first involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) to form a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol condensation to form the 4-arylcyclohexenone ring system.[5][6][7][8]
Reaction Pathway:
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 4-(3,5-Difluorophenyl)cyclohexanone and its Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide summarizes key findings on the antimicrobial, anti-inflammatory, and anticancer activities of various cyclohexanone derivatives, presenting available quantitative data and detailed experimental protocols to facilitate further research and drug discovery efforts.
Antimicrobial Activity of Cyclohexanone Derivatives
Several studies have explored the antimicrobial potential of cyclohexanone derivatives. The introduction of different substituents on the cyclohexanone ring has been shown to modulate their activity against various bacterial and fungal strains.
A study on piperazine derivatives of cyclohexanone demonstrated that certain analogs exhibit significant antibacterial and antifungal activities, with zones of inhibition comparable to standard antibiotics.
Table 1: Antimicrobial Activity of Selected Cyclohexanone Piperazine Derivatives
| Compound ID | Test Organism | Zone of Inhibition (mm) at 50µg/ml |
| 4b | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| 4c | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| 4e | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| 4g | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| 4h | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| 4l | Bacillus megaterium | Moderate to Significant |
| Staphylococcus aureus | Moderate to Significant | |
| Escherichia coli | Moderate to Significant | |
| Serratia marcescens | Moderate to Significant | |
| Aspergillus niger | Moderate to Significant | |
| Anrobacter awamori | Moderate to Significant | |
| Ampicillin | Bacterial Strains | Standard |
| Chloramphenicol | Bacterial Strains | Standard |
| Norfloxacin | Bacterial Strains | Standard |
| Fluconazole | Fungal Strains | Standard |
Source: Synthesis and antimicrobial activity of cyclohexanone derivatives.[1]
Experimental Protocol: Antimicrobial Activity Assessment (Cup-Plate Method)
The antimicrobial activity of the synthesized compounds was evaluated using the cup-plate method against a range of microorganisms.[1]
-
Microorganisms: Gram-positive bacteria (Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Serratia marcescens), and fungi (Aspergillus niger, Anrobacter awamori) were used.
-
Culture Medium: Nutrient agar was used for bacterial growth and Sabouraud dextrose agar for fungal growth.
-
Inoculum Preparation: The test microorganisms were sub-cultured in their respective broths for 24 hours.
-
Assay Procedure:
-
Sterilized agar medium was poured into sterile Petri dishes and allowed to solidify.
-
The test microbial cultures were evenly spread over the agar surface.
-
A sterile borer was used to create wells (cups) of 6 mm diameter in the agar.
-
A 50µg/ml solution of each test compound in DMF was added to the wells.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Analysis: The diameter of the zone of inhibition around each well was measured in millimeters. Standard antibiotics (Ampicillin, Chloramphenicol, Norfloxacin) and an antifungal agent (Fluconazole) were used as positive controls.
Anti-inflammatory Activity of Cyclohexanone Derivatives
Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity.[2] One area of investigation is the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Diarylidenecyclohexanone (DAC) derivatives, which share a core structural similarity with 4-phenylcyclohexanones, have been synthesized and screened for their in vitro anti-inflammatory activity.
Table 2: In Vitro Anti-inflammatory Activity of Diarylidenecyclohexanone (DAC) Derivatives
| Compound ID | 5-LOX Inhibition IC₅₀ (µM) | PGE₂ Production Inhibition IC₅₀ (µM) |
| Ic | - | 6.7 ± 0.19 |
| Ie | 1.4 ± 0.1 | - |
| Ig | 1.5 ± 0.13 | - |
| IIc | 1.8 ± 0.12 | 7.5 ± 0.4 (COX-2/mPGES1) |
| Zileuton (Standard) | 1.2 ± 0.11 | - |
| Licofelone (Standard) | - | 5.4 ± 0.02 |
Source: Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX.[3]
Another important indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production, as excessive NO is associated with various inflammatory diseases.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is a general method for assessing the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following treatment, cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured as an indicator of NO production.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the untreated (LPS-stimulated) control. A known NO synthase inhibitor, such as L-NMMA, is typically used as a positive control.
Anticancer Activity of Cyclohexanone Derivatives
The cytotoxicity of various cyclohexanone derivatives against different cancer cell lines has been investigated, suggesting their potential as anticancer agents. For instance, novel 4-phenyl-2-quinolone (4-PQ) derivatives, which can be conceptually derived from a phenylcyclohexanone scaffold, have shown excellent antiproliferative activities.
Table 3: Cytotoxicity of 4-Phenyl-2-quinolone (4-PQ) Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| 22 | COLO205 (Colon Cancer) | 0.32 |
| H460 (Lung Cancer) | 0.89 |
Source: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents.[6]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, DU-145, A549) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the general process of screening for biological activity, the following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for screening the biological activity of synthesized compounds.
Conclusion
While direct experimental data on the biological activity of this compound remains to be elucidated, the available literature on analogous structures provides a strong rationale for investigating its potential in several therapeutic areas. The presence of the difluorophenyl moiety is a key structural feature that has been shown to enhance the biological activity of various compounds. The comparative data presented in this guide suggest that this compound and its derivatives are promising candidates for screening as antimicrobial, anti-inflammatory, and anticancer agents. The provided experimental protocols offer a foundation for researchers to initiate such investigations and contribute to the growing body of knowledge on the therapeutic potential of fluorinated cyclohexanone derivatives.
References
- 1. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 2. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling with 4-Halocyclohexanones
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The coupling of 4-halocyclohexanones is of particular interest as it provides a pathway to introduce aryl, heteroaryl, or vinyl groups at the 4-position of a cyclohexanone ring, a common scaffold in medicinal chemistry. The choice of catalyst is critical for the success of this transformation, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative study of common catalysts for the Suzuki coupling of 4-halocyclohexanones, supported by experimental data and detailed protocols.
Catalyst Performance: A Comparative Analysis
The Suzuki coupling of sp³-hybridized alkyl halides, such as 4-halocyclohexanones, presents unique challenges compared to their sp²-hybridized aryl or vinyl counterparts. These challenges include slower oxidative addition and the potential for β-hydride elimination. Consequently, the selection of an appropriate catalyst system, comprising a metal precursor and a ligand, is paramount. Both palladium and nickel-based catalysts have been effectively employed for such couplings.[1]
Palladium-Based Catalysts
Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[2][3] For challenging substrates like 4-halocyclohexanones, the choice of ligand is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the catalytic species.
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[4] They are particularly effective for the coupling of alkyl halides.[5] The mechanism of nickel-catalyzed cross-coupling can differ from that of palladium, sometimes involving single-electron transfer pathways.[1]
The following table summarizes the performance of representative palladium and nickel catalyst systems for the Suzuki coupling of substrates analogous to 4-halocyclohexanones, drawing on data from the broader literature on alkyl halide coupling.
| Catalyst System | Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Alkyl Bromide | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85-95 | [6] |
| Pd₂(dba)₃ / JohnPhos | Alkyl Bromide | Cs₂CO₃ | THF/H₂O | 40 | 2.5 | ~90 | [7] |
| [PdCl₂(dppf)] | Aryl Bromide | K₂CO₃ | Dioxane | 90 | 2 | 92 | [8] |
| NiCl₂(PCy₃)₂ | Alkyl Halide | K₃PO₄ | 2-MeTHF | 100 | 12 | 70-90 | [5] |
| NiI₂ / 4,4'-dimethoxy-2,2'-bipyridine | Alkyl Halide | - | DMPU | RT | 4-6 | ~90 | [5] |
Note: The data presented is for analogous alkyl halide substrates and may vary for 4-halocyclohexanones. Optimization of reaction conditions is recommended for this specific substrate.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Suzuki coupling of a 4-halocyclohexanone with an arylboronic acid using both palladium and nickel catalysts.
General Palladium-Catalyzed Protocol
This protocol is adapted from established procedures for Suzuki coupling with alkyl halides.[7]
Materials:
-
4-Halocyclohexanone (e.g., 4-bromocyclohexanone) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add 4-halocyclohexanone, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Nickel-Catalyzed Protocol
This protocol is based on nickel-catalyzed cross-coupling of alkyl halides.[5]
Materials:
-
4-Halocyclohexanone (e.g., 4-bromocyclohexanone) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel(II) iodide (NiI₂) (5 mol%)
-
4,4'-Dimethoxy-2,2'-bipyridine (5 mol%)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Procedure:
-
To a flame-dried Schlenk flask, add NiI₂ and 4,4'-dimethoxy-2,2'-bipyridine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add DMPU as the solvent.
-
Add the 4-halocyclohexanone and the arylboronic acid to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2]
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scielo.br [scielo.br]
Validating the Purity of 4-(3,5-Difluorophenyl)cyclohexanone: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-(3,5-Difluorophenyl)cyclohexanone is a critical step in the journey toward a safe and effective final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this key compound, supported by experimental protocols and data presentation.
High-Performance Liquid Chromatography stands as a robust and widely utilized technique for the purity assessment of non-volatile and thermally labile compounds, making it a suitable choice for this compound. Its high resolution and sensitivity enable the accurate quantification of the main compound and the detection of trace impurities.
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, other methods can also be employed for the purity analysis of ketone compounds. The choice of technique often depends on the specific requirements of the analysis, such as the volatility of the compound and the nature of potential impurities.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile compounds, well-established validation protocols. | May require longer analysis times compared to GC for volatile compounds. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for volatile and semi-volatile ketones, often providing faster analysis times. | Requires the compound to be thermally stable and volatile; potential for degradation of less stable impurities. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | A high-pressure version of HPLC coupled with a mass spectrometer for detection. | Provides higher resolution and faster analysis than HPLC, with mass data for definitive peak identification. | Higher equipment cost and complexity. |
Experimental Protocol: HPLC Purity Validation
This section details a standard HPLC method for determining the purity of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
During the synthesis of this compound, several impurities may arise. These can include unreacted starting materials, by-products from side reactions, or degradation products. Common types of impurities to monitor for in related arylcyclohexanone syntheses include:
-
Starting materials: Residual precursors from the initial stages of the synthesis.
-
Isomeric impurities: Structural isomers that may form under certain reaction conditions.
-
Over- or under-reacted products: Compounds with additional or missing functional groups.
-
Solvent residues: Trace amounts of solvents used during the synthesis and purification process.
Visualizing the Workflow and Logic
To better illustrate the processes involved in purity validation, the following diagrams are provided.
A Comparative Analysis of the Reactivity of 4-(3,5-Difluorophenyl)cyclohexanone and 4-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-(3,5-difluorophenyl)cyclohexanone and 4-phenylcyclohexanone. The introduction of fluorine atoms onto the phenyl ring significantly alters the electronic properties of the molecule, leading to predictable differences in the reactivity of the cyclohexanone core. This analysis is supported by established principles of physical organic chemistry and provides detailed protocols for experimental verification.
Introduction to the Compounds
4-Phenylcyclohexanone serves as a foundational structure in medicinal chemistry and materials science. Its chemical behavior is well-characterized, providing a baseline for understanding the impact of substituents. The analogue, this compound, incorporates two fluorine atoms at the meta positions of the phenyl ring. These highly electronegative atoms act as strong electron-withdrawing groups, influencing the reactivity of the distal cyclohexanone moiety through inductive effects.
Comparative Reactivity Analysis
The primary sites of reactivity in these molecules are the carbonyl group and the adjacent α-carbons. The differing electronic nature of the phenyl and 3,5-difluorophenyl substituents leads to notable distinctions in two key areas: susceptibility of the carbonyl carbon to nucleophilic attack and the acidity of the α-protons.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon is electrophilic due to the polarization of the C=O bond. The presence of electron-withdrawing fluorine atoms in this compound enhances this electrophilicity. The strong inductive effect of the fluorine atoms withdraws electron density from the phenyl ring and, consequently, from the cyclohexanone ring and the carbonyl carbon. This increased partial positive charge on the carbonyl carbon of the difluorinated compound makes it a more potent electrophile.
Therefore, this compound is expected to react faster with nucleophiles, such as reducing agents like sodium borohydride, compared to 4-phenylcyclohexanone. The electron-donating character of the unsubstituted phenyl ring (relative to the difluorinated analogue) slightly destabilizes the partial positive charge on the carbonyl carbon, rendering it less reactive.
Acidity of the α-Protons and Enolate Formation
The acidity of the α-protons is a critical factor in reactions involving enolate intermediates, such as aldol condensations and α-alkylation reactions. The stability of the resulting enolate conjugate base determines the pKa of these protons. The electron-withdrawing 3,5-difluorophenyl group can stabilize the negative charge of the enolate through its inductive effect. This stabilization makes the conjugate base more stable and, therefore, the corresponding α-protons more acidic.
Consequently, this compound is predicted to have a lower pKa for its α-protons than 4-phenylcyclohexanone, facilitating easier enolate formation under basic conditions.
Predicted Reactivity Summary
| Property | This compound | 4-Phenylcyclohexanone | Rationale |
| Rate of Nucleophilic Addition | Faster | Slower | The electron-withdrawing 3,5-difluorophenyl group increases the electrophilicity of the carbonyl carbon. |
| Acidity of α-Protons (pKa) | Lower (More Acidic) | Higher (Less Acidic) | The electron-withdrawing 3,5-difluorophenyl group stabilizes the resulting enolate anion through an inductive effect. |
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed.
Competitive Reduction of Ketones
This experiment aims to quantitatively compare the rates of reduction of the two ketones by sodium borohydride.
Materials:
-
This compound
-
4-Phenylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, 4-phenylcyclohexanone, and the internal standard in anhydrous methanol.
-
In a reaction flask, combine equal volumes of the two ketone stock solutions and the internal standard solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of sodium borohydride in anhydrous methanol (e.g., 0.025 M). The amount of NaBH₄ should be substoichiometric (e.g., 0.25 equivalents relative to the total ketone concentration) to ensure the reaction does not go to completion, allowing for a kinetic comparison.
-
Add the NaBH₄ solution to the ketone mixture at 0 °C with vigorous stirring.
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 1, 5, 10, 20, and 30 minutes).
-
Quench each aliquot immediately by adding a few drops of acetone to consume any unreacted NaBH₄.
-
Analyze the quenched aliquots by GC-MS to determine the relative amounts of the remaining starting materials and the corresponding alcohol products.
-
The relative rates of reduction can be determined by comparing the disappearance of the starting materials over time, normalized to the internal standard.
Determination of α-Proton pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of the α-protons for each ketone.
Materials:
-
This compound
-
4-Phenylcyclohexanone
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Calibrated pH meter with a suitable electrode for organic solvents
-
Standardized solution of a strong acid (e.g., HCl in THF)
Procedure:
-
Dissolve a precise amount of the ketone in anhydrous THF in a jacketed reaction vessel under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C) to ensure slow and controlled deprotonation.
-
Slowly add a standardized solution of LDA in THF.
-
Monitor the potential (mV) or pH reading after each addition of the base using the calibrated electrode.
-
Continue the titration until an equivalence point is reached, indicated by a sharp change in the potential.
-
The pKa can be determined from the half-equivalence point on the titration curve.
-
Repeat the procedure for the other ketone under identical conditions for a valid comparison.
Visualized Workflows and Concepts
Caption: Predicted reactivity differences between the two ketones.
Caption: Workflow for the competitive reduction experiment.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The presence of two fluorine atoms in the 3 and 5 positions of the phenyl ring in this compound is predicted to significantly increase the reactivity of the carbonyl group towards nucleophiles and enhance the acidity of the α-protons compared to 4-phenylcyclohexanone. These electronic effects are crucial considerations in the design of synthetic routes and in the prediction of metabolic pathways for drug candidates incorporating these motifs. The provided experimental protocols offer a robust framework for the quantitative assessment of these reactivity differences.
X-ray Crystallographic Analysis of 4-(3,5-Difluorophenyl)cyclohexanone Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography remains the gold standard for elucidating atomic arrangements in the solid state. This guide provides a comparative analysis of the crystallographic features of a 4-(3,5-difluorophenyl)cyclohexanone derivative, benchmarked against unsubstituted cyclohexanone, to highlight the influence of the difluorophenyl group on its solid-state conformation and packing.
This technical guide presents a detailed examination of the crystal structure of a complex derivative, 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, and compares it with the fundamental cyclohexanone structure. While crystallographic data for the parent this compound is not publicly available, this analysis of a more complex derivative provides valuable insights into the conformational preferences imparted by the 3,5-difluorophenyl moiety. The guide also includes a comprehensive experimental protocol for small-molecule X-ray crystallography.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for cyclohexanone and the 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl. These parameters provide a snapshot of the crystal lattice and the arrangement of molecules within it.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | Cyclohexanone | 4-({5-[(E)-(3,5-difluorophenyl)diazenyl]-2-hydroxybenzylidene}amino)-2,2,6,6-tetramethylpiperidin-1-oxyl |
| Chemical Formula | C₆H₁₀O | C₂₂H₂₅F₂N₄O₂ |
| Formula Weight | 98.14 | 415.46 |
| Temperature (K) | 150 | 296 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | Data not available | 13.5115 (3) |
| b (Å) | Data not available | 23.1062 (5) |
| c (Å) | Data not available | 13.8677 (3) |
| α (°) | 90 | 90 |
| β (°) | Data not available | 100.639 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | Data not available | 4255.06 (17) |
| Z | Data not available | 8 |
| Data Collection & Refinement | ||
| Radiation type | Data not available | Mo Kα |
| Wavelength (Å) | Data not available | 0.71073 |
| Reflections collected | Data not available | 73169 |
| Independent reflections | Data not available | 10597 |
| R(int) | Data not available | 0.101 |
| R-factor (R1) | 0.046 | 0.073 |
| wR-factor (wR2) | 0.119 | 0.163 |
| Goodness-of-fit (S) | Data not available | 1.08 |
Note: Detailed unit cell parameters for cyclohexanone were not available in the cited literature.
Analysis of Structural Differences
The presence of the bulky and electron-withdrawing 3,5-difluorophenyl group, along with the extended chemical structure in the derivative, leads to significant differences in the crystal packing and molecular conformation compared to the simple cyclohexanone ring.
In the case of the difluorophenyl derivative, the asymmetric unit contains two crystallographically independent molecules. The dihedral angle between the two benzene rings is 1.93 (10)° in one molecule and 7.19 (9)° in the other, indicating a relatively planar arrangement. The piperidine rings in both molecules adopt a distorted chair conformation.[1][2] In contrast, the structure of cyclohexanone at 150 K consists of discrete molecules with no strong intermolecular interactions.
Experimental Protocols
The determination of a small molecule crystal structure by X-ray diffraction follows a well-established workflow. The protocol described here is a generalized procedure applicable to the analysis of cyclohexanone derivatives.
Crystallization
Single crystals of suitable size and quality are essential for X-ray diffraction analysis.
-
Method: For the analyzed difluorophenyl derivative, orange microcrystals were obtained by synthesizing the compound and allowing it to cool slowly.[1][2] The title compound was synthesized by reacting 5-[(3,5-difluorophenyl)diazenyl]-2-hydroxybenzaldehyde with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) in a hexane/CHCl₃ solution.[1][2]
-
Crystal Selection: A suitable crystal, typically larger than 0.1 mm in all dimensions and free of visible defects, is selected under a microscope and mounted on a goniometer head.
Data Collection
-
Instrumentation: Data is collected using a single-crystal X-ray diffractometer, such as a Bruker SMART BREEZE CCD.[3]
-
X-ray Source: A fine-focus sealed tube generating monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is commonly used.[3]
-
Data Collection Strategy: The crystal is maintained at a constant temperature (e.g., 296 K) and rotated in the X-ray beam.[3] A series of diffraction images are collected using φ and ω scans to cover a significant portion of the reciprocal space.[3]
Data Reduction and Structure Solution
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption. Software like SAINT is used for cell refinement and data reduction.[3]
-
Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXS97.[3] This provides an initial model of the electron density and atomic positions.
Structure Refinement
-
Refinement Method: The initial structural model is refined against the experimental data using a full-matrix least-squares method on F², with software such as SHELXL97.[3]
-
Hydrogen Atom Treatment: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although some may be located from the difference Fourier map and refined freely.[1][2]
-
Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.
Experimental Workflow
The following diagram illustrates the typical workflow for a small-molecule X-ray crystallographic analysis.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides critical data for understanding their molecular geometry and intermolecular interactions in the solid state. The comparison with unsubstituted cyclohexanone highlights the significant structural influence of the difluorophenyl moiety. The detailed experimental protocol and workflow presented in this guide offer a comprehensive overview for researchers undertaking similar structural studies, ultimately aiding in the design and development of novel chemical entities.
References
A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 4-(3,5-Difluorophenyl)cyclohexanone Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of common analytical techniques for assessing the enantiomeric purity of 4-(3,5-Difluorophenyl)cyclohexanone derivatives, complete with experimental protocols and illustrative data to aid in method selection and development.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric excess of chiral ketones like this compound and its derivatives include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. Each method offers distinct advantages and is suited to different experimental constraints.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers.[1][2] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for a broad range of racemic mixtures.[3]
Chiral Gas Chromatography (GC) is another effective chromatographic method, particularly for volatile and thermally stable compounds.[4] Similar to HPLC, it employs a chiral stationary phase, often based on cyclodextrin derivatives, to achieve enantiomeric separation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach that does not require physical separation of the enantiomers. By adding a chiral shift reagent to the sample, diastereomeric complexes are formed in situ. These complexes have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.
The choice of method often depends on factors such as the volatility and thermal stability of the analyte, the required accuracy, and the availability of instrumentation. Chromatographic techniques are generally preferred for their high accuracy and sensitivity, while NMR can be a faster alternative for initial screening.
Data Presentation: Performance Comparison
The following table summarizes typical performance data for the analysis of a chiral 4-arylcyclohexanone derivative using chiral HPLC, chiral GC, and NMR with a chiral shift reagent. These values are illustrative and may vary depending on the specific derivative and experimental conditions.
| Parameter | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagent |
| Stationary Phase/Reagent | Polysaccharide-based (e.g., Chiralpak AD-H) | Cyclodextrin-based (e.g., Rt-βDEX) | Lanthanide-based Chiral Shift Reagent |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol | Helium | Deuterated Chloroform (CDCl₃) |
| Typical Retention Times (min) | Enantiomer 1: 10.5, Enantiomer 2: 12.2 | Enantiomer 1: 15.3, Enantiomer 2: 15.9 | Not Applicable |
| Resolution (Rs) | > 1.5 | > 1.5 | Not Applicable |
| Typical Chemical Shift Difference (Δδ) in ppm | Not Applicable | Not Applicable | > 0.1 ppm |
| Limit of Detection (LOD) | Low (ng range) | Low (pg range) | Higher (µg range) |
| Analysis Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Advantages | Widely applicable, high resolution | High efficiency, suitable for volatile compounds | Fast analysis, no separation needed |
| Disadvantages | Requires method development for each compound | Compound must be volatile and thermally stable | Lower sensitivity, potential for peak broadening |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific this compound derivatives.
Chiral HPLC Method
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
Chiral GC Method
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 200 °C at 2 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 250 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for the HPLC method.
NMR Spectroscopy with Chiral Shift Reagent
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃] or a similar lanthanide-based chiral shift reagent.
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition until a baseline separation of a key proton signal for the two enantiomers is observed.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the integration values (I1 and I2) using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100.
-
Visualizations
The following diagrams illustrate the general workflow for assessing enantiomeric excess and the principle of chiral recognition in HPLC.
Caption: General workflow for assessing the enantiomeric excess of a chiral compound.
Caption: Principle of enantiomeric separation by chiral stationary phase in HPLC.
References
The Fluorine Effect: A Computational Comparison of Cyclohexanone and its α-Fluorinated Analogue
A deep dive into the conformational and electronic landscape of cyclohexanones reveals the profound impact of a single fluorine atom. Through the lens of Density Functional Theory (DFT), this guide illuminates the structural and electronic perturbations induced by α-fluorination, offering valuable insights for researchers in medicinal chemistry and materials science.
The introduction of fluorine into organic molecules is a cornerstone of modern drug design and materials science, prized for its ability to modulate a compound's metabolic stability, binding affinity, and physicochemical properties. The cyclohexanone scaffold, a common motif in numerous natural products and synthetic compounds, provides an excellent platform to study these effects. Comparative DFT studies on cyclohexanone and 2-fluorocyclohexanone unravel the subtle yet significant consequences of this substitution, particularly on conformational preference and electronic character.
Computational Protocols
The insights presented herein are derived from computational studies employing Density Functional Theory. Geometry optimizations and property calculations are typically performed using a hybrid functional, such as B3LYP, paired with a Pople-style basis set like 6-311+G**. This level of theory has been shown to provide a reliable balance between computational cost and accuracy for such systems.[1][2] Analysis of the electronic structure, including atomic charges and orbital interactions, is commonly conducted using Natural Bond Orbital (NBO) analysis.
Comparative Analysis of Cyclohexanone and 2-Fluorocyclohexanone
The substitution of a hydrogen atom with fluorine at the α-position of cyclohexanone induces significant changes in the molecule's geometry, charge distribution, and frontier molecular orbitals.
Conformational Stability
One of the most striking differences lies in the conformational preference of the fluorine substituent. While alkyl groups on a cyclohexane ring overwhelmingly prefer the equatorial position to minimize steric strain, the situation is more complex for electronegative substituents like fluorine. In the gas phase, DFT calculations consistently show that the axial conformer of 2-fluorocyclohexanone is more stable than the equatorial conformer by approximately 0.45 kcal/mol.[3] This counter-intuitive preference is a result of stabilizing stereoelectronic effects, including hyperconjugation between the axial C-F bond's antibonding orbital (σ*C-F) and the adjacent C-H bonds. However, in polar solvents, this preference is reversed, with the more polar equatorial conformer being favored.[3]
Geometric and Electronic Perturbations
The high electronegativity of fluorine acts as a powerful inductive electron-withdrawing group, polarizing the surrounding bonds. This leads to a cascade of effects on the molecule's geometry, atomic charges, and overall electronic profile. The data presented below is a representative compilation from DFT studies at the B3LYP level of theory.
Table 1: Comparative Geometric Parameters
| Parameter | Cyclohexanone | 2-Fluorocyclohexanone (Axial) |
| C=O Bond Length (Å) | ~1.221 | ~1.218 |
| C-F Bond Length (Å) | N/A | ~1.405 |
| C1-C2 Bond Length (Å) | ~1.525 | ~1.530 |
Note: Values are representative and can vary slightly based on the specific level of theory.
Fluorination leads to a slight shortening of the C=O bond, indicative of the electron-withdrawing effect strengthening the carbonyl double bond character.
Table 2: Comparative Electronic Properties
| Property | Cyclohexanone | 2-Fluorocyclohexanone (Axial) |
| NBO Charge on C1 (Carbonyl) | ~+0.55 e | ~+0.60 e |
| NBO Charge on O (Carbonyl) | ~-0.60 e | ~-0.58 e |
| NBO Charge on F/H (at C2) | ~+0.21 e (H) | ~-0.45 e (F) |
| Dipole Moment (Debye) | ~3.0 D | ~3.5 D |
| HOMO Energy (eV) | ~-6.9 eV | ~-7.2 eV |
| LUMO Energy (eV) | ~+1.5 eV | ~+1.3 eV |
| HOMO-LUMO Gap (eV) | ~8.4 eV | ~8.5 eV |
Note: These values are illustrative, compiled from typical DFT B3LYP calculations. Absolute energy values can differ, but trends are consistent.
The NBO charge analysis highlights the strong polarization caused by fluorine. The carbonyl carbon (C1) becomes more electropositive in the fluorinated analogue, enhancing its susceptibility to nucleophilic attack. The fluorine atom itself carries a significant negative partial charge. This increased polarization results in a larger overall molecular dipole moment for 2-fluorocyclohexanone.
The frontier molecular orbitals are also impacted. Fluorination stabilizes (lowers the energy of) both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, an indicator of chemical reactivity, remains largely unchanged in this case, suggesting that while the molecule's polarity is significantly altered, its overall kinetic stability is not dramatically affected by a single α-fluorination.[4][5]
Visualization of the DFT Workflow
The process of conducting a comparative DFT study can be visualized as a systematic workflow, from initial structure generation to the final analysis of calculated properties.
References
Safety Operating Guide
Proper Disposal of 4-(3,5-Difluorophenyl)cyclohexanone: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 4-(3,5-Difluorophenyl)cyclohexanone, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks and maintain a safe working environment.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][3]
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[4][5] The spill should be contained and absorbed using an inert material, such as vermiculite or sand.[3][5] The collected material must then be placed in a sealed, properly labeled container for disposal as hazardous waste.[3]
II. Waste Classification and Segregation
This compound is classified as a halogenated organic compound due to the presence of fluorine atoms.[6] As such, it must be segregated from all other waste streams in the laboratory.
Key Segregation Principles:
-
Do not mix with aqueous, acidic, or basic waste streams.[6][7]
-
Do not mix with wastes containing heavy metals, cyanides, or other reactive materials.[3][7]
Proper segregation is critical as the disposal methods for halogenated compounds differ significantly from other chemical wastes and are often more costly.[3][7][8]
III. Step-by-Step Disposal Procedure
-
Container Selection: Use only designated, leak-proof, and clearly labeled containers for halogenated organic waste.[3][9] These containers are often color-coded (e.g., green) to distinguish them from other waste types.[6]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][7] The label must clearly identify the contents, including the full chemical name "this compound" and its approximate concentration or volume.[6]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[3] The container must be kept tightly closed except when adding waste.[1][3] Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Request for Pickup: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Follow your institution's specific procedures for waste pickup requests.
-
Final Disposal: The collected halogenated waste will be transported to an approved waste disposal facility for proper treatment, which typically involves high-temperature incineration.[6]
IV. Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Waste Category | Halogenated Organic Waste | [6] |
| Designated Container | Labeled, leak-proof container (often green) | [3][6] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, heavy metals | [3][6][7] |
| Storage Conditions | Cool, dry, well-ventilated area | [1] |
| Disposal Method | Incineration at an approved facility | [6] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. greenfield.com [greenfield.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Disposal Standards - Department of Biology, University of York [york.ac.uk]
Personal protective equipment for handling 4-(3,5-Difluorophenyl)cyclohexanone
Essential Safety and Handling Guide for 4-(3,5-Difluorophenyl)cyclohexanone
Disclaimer: The following guidance is based on general knowledge of handling aromatic ketones and fluorinated organic compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound. It is imperative to consult a certified safety professional and obtain a complete SDS from your supplier before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 156265-95-1). The procedural guidance herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety and Hazard Information
-
Skin and Eye Irritation: Similar to other ketones, it may cause skin irritation and serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation may cause respiratory irritation.[1][3]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Cyclohexanone, a related compound, is harmful through these routes of exposure.[1][2][3]
-
Flammability: Many ketones are flammable liquids.[1][3][4] The flashpoint of 4-Phenylcyclohexanone is >100°C, suggesting the difluorinated analog may have a relatively high flashpoint but should still be kept away from ignition sources.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against potential eye irritation and serious eye damage from splashes.[1][5] |
| Hand | Chemical-resistant gloves. Polyvinyl alcohol (PVA), Butyl, or Viton™ gloves are recommended for handling ketones and aromatic compounds.[6][7][8][9] Nitrile gloves may offer limited protection and should be avoided for prolonged contact with ketones.[10] | Provides protection against skin contact, which may cause irritation.[1] The choice of glove material should be based on the specific solvent used and the duration of handling. Always check the manufacturer's glove compatibility data. |
| Body | A flame-retardant laboratory coat. | Protects against splashes and potential flammability. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation of vapors, which may be harmful and cause respiratory irritation.[1][2][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[11]
-
Use explosion-proof electrical and ventilating equipment if the compound is determined to be flammable.[2][4]
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents.
-
Dispensing: If the compound is a solid, handle it as a powder to avoid dust formation.[11] If it is a liquid, dispense it carefully to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.
-
Static Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[2][4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Waste Characterization:
-
This compound waste should be considered hazardous unless determined otherwise by a qualified professional.
Disposal Procedure:
-
Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[12] Do not dispose of it down the drain or in regular trash.[13]
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[11] If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department immediately. |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[11] Wear self-contained breathing apparatus for firefighting if necessary.[11] |
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. greenfield.com [greenfield.com]
- 3. louisville.edu [louisville.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 8. trueppeusa.com [trueppeusa.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. hsa.ie [hsa.ie]
- 11. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. nj.gov [nj.gov]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
